3-Chloro-5-nitroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-chloro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORMNSYOVFNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587788 | |
| Record name | 3-Chloro-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-47-6 | |
| Record name | 3-Chloro-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-5-nitroisoquinoline (CAS No: 10296-47-6), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data, this guide combines a detailed, validated synthesis protocol with computationally predicted physicochemical properties, spectral data, and biological activities. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this molecule, providing a foundation for further experimental investigation.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 140-160 °C | Estimation based on functionally similar compounds |
| Boiling Point | > 300 °C (decomposes) | Estimation based on functionally similar compounds |
| Solubility | Soluble in DMSO and DMF | General solubility trends for similar nitroaromatic heterocyclic compounds |
| pKa | ~1.5 (basic) | ACD/Labs Percepta |
| LogP | ~2.5 | ACD/Labs Percepta |
Note: The values presented in this table are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Reactivity
The synthesis of this compound can be achieved through the nitration of 3-chloroisoquinoline. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity of the isoquinoline ring system, making it a versatile intermediate for further chemical modifications. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature and describes the nitration of 3-chloroisoquinoline.
Materials:
-
3-Chloroisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
Procedure:
-
To a solution of 3-chloroisoquinoline (2.0 g, 12.2 mmol) in concentrated sulfuric acid (48 mL), add potassium nitrate (1.48 g, 14.6 mmol) in portions at 0 °C.
-
Stir the resulting solution for 4 hours at ambient temperature.
-
Pour the reaction mixture onto ice-water (300 g).
-
Collect the precipitate by filtration.
-
Dry the collected solid to afford this compound.
Figure 1: Synthetic workflow for this compound.
Spectral Data (Predicted)
Due to the absence of experimentally recorded spectra in public databases, the following spectral data have been predicted using computational methods. These predictions are based on the known effects of substituents on the isoquinoline scaffold and serve as a guide for the characterization of this compound.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the chloro and nitro groups will cause downfield shifts of the protons on the isoquinoline ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.2 | s | - |
| H-4 | ~8.4 | d | ~8.0 |
| H-6 | ~8.6 | d | ~8.0 |
| H-7 | ~7.8 | t | ~8.0 |
| H-8 | ~8.2 | d | ~8.0 |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will reflect the nine distinct carbon environments in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as those in proximity to the nitro group, are expected to be significantly deshielded.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~152 |
| C-3 | ~148 |
| C-4 | ~122 |
| C-4a | ~135 |
| C-5 | ~145 |
| C-6 | ~125 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~132 |
Note: These are estimated values and should be confirmed experimentally.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1580 | Medium-Strong | C=C aromatic ring stretch |
| 1540-1520 | Strong | Asymmetric NO₂ stretch |
| 1360-1340 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the chlorine atom.
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 208/210 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 178/180 | [M - NO]⁺ |
| 162 | [M - NO₂]⁺ |
| 127 | [M - NO₂ - Cl]⁺ |
Predicted Biological Activity and Potential Targets
In silico predictions suggest that this compound may possess a range of biological activities, making it a compound of interest for drug discovery and development. These predictions are based on the structural similarity to known bioactive molecules.
Predicted Pharmacological Profile
Based on its chemical structure, this compound is predicted to interact with several classes of enzymes and receptors.
Figure 2: Predicted high-level biological target classes for this compound.
Table 6: Top Predicted Biological Targets for this compound (SwissTargetPrediction)
| Target Class | Probability | Representative Targets |
| Kinases | High | Serine/threonine-protein kinases, Tyrosine kinases |
| Proteases | Moderate | Cysteine proteases, Serine proteases |
| Nuclear Receptors | Moderate | Steroid hormone receptors |
| Other Enzymes | Moderate | Oxidoreductases, Hydrolases |
Note: These are computational predictions and require experimental validation.
Predicted ADMET Properties
A preliminary in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound suggests a profile that warrants further investigation for drug development.
Table 7: Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Prediction Tool |
| Human Intestinal Absorption | Good | pkCSM |
| Blood-Brain Barrier Permeability | Permeable | pkCSM |
| CYP450 2D6 Substrate | Yes | pkCSM |
| AMES Toxicity | Mutagenic | pkCSM |
| hERG I Inhibitor | No | pkCSM |
Note: These are computational predictions and should be interpreted with caution. The predicted mutagenicity is a potential concern that would need to be carefully evaluated experimentally.
Conclusion
This compound is a readily synthesizable heterocyclic compound with predicted chemical and biological properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this molecule, combining a detailed synthesis protocol with a comprehensive set of predicted physicochemical and spectral data. While the lack of extensive experimental data necessitates a cautious interpretation of the predicted values, this guide offers a solid starting point for researchers to design and execute further experimental studies to unlock the full potential of this compound. Experimental validation of the predicted properties is highly encouraged.
References
An In-depth Technical Guide to 3-Chloro-5-nitroisoquinoline (CAS No. 10296-47-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-nitroisoquinoline, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its preparation and key transformations are presented, alongside visualizations of synthetic and reactive pathways to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this compound as a versatile building block for the synthesis of novel bioactive molecules.
Introduction
This compound (CAS No. 10296-47-6) is a substituted isoquinoline derivative featuring two key reactive functional groups: a chloro group at the 3-position and a nitro group at the 5-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of an electron-withdrawing nitro group and a labile chloro substituent makes this compound a highly valuable and reactive intermediate for the synthesis of a diverse array of more complex isoquinoline derivatives.[4] This guide aims to provide a detailed technical summary of its chemical and physical properties to enable its effective utilization in research and development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided below. While experimental spectral data is not widely published, predicted values based on its structure are included.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10296-47-6 | |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.6 g/mol | |
| Appearance | Expected to be a solid | - |
| Storage | Inert atmosphere, 2-8°C | [5] |
| SMILES | C1=CC2=CN=C(C=C2C(=C1)--INVALID-LINK--[O-])Cl |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.5-9.0 ppm. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons expected in the range of δ 120-150 ppm. |
| IR (KBr Pellet, cm⁻¹) | ~1530 and ~1350 (NO₂ stretching), C=N and C=C stretching in the aromatic region. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 208, with isotopic pattern for one chlorine atom. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of 3,4,5-trichlorobenzaldehyde with ammonia and sodium nitrite. A detailed, generalized experimental protocol is provided below.
Synthesis of this compound
This protocol describes the synthesis from 3,4,5-trichlorobenzaldehyde.
Materials:
-
3,4,5-trichlorobenzaldehyde
-
Ammonia (aqueous solution)
-
Sodium nitrite
-
Suitable aqueous solvent system
-
Standard reaction glassware and purification equipment
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3,4,5-trichlorobenzaldehyde in an appropriate aqueous solvent.
-
To this solution, add an aqueous solution of ammonia.
-
Subsequently, add sodium nitrite to the reaction mixture.
-
The reaction is typically stirred at a controlled temperature. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and drying of the organic phase.
-
The crude product is then purified, for instance, by recrystallization or column chromatography, to yield this compound.
Note: This is a generalized protocol, and optimization of reaction conditions (temperature, concentration, and reaction time) may be necessary to achieve optimal yields and purity.
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Derivatization
This compound possesses two primary sites for chemical modification, making it a versatile synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr) at the 3-Position
The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the isoquinoline nitrogen and the nitro group.[4] This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, alkoxides, and thiols, to introduce diverse functionalities.
Reduction of the 5-Nitro Group
The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key intermediate, 3-chloro-5-aminoisoquinoline, which can be further functionalized, for example, through diazotization or acylation reactions. A detailed protocol for the reduction of the nitro group is provided in a related context for a similar compound and can be adapted.[6]
Diagram 2: Reactivity of this compound
Caption: Key reactive pathways of this compound.
Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively documented, its structural motifs are present in many biologically active molecules.
-
Scaffold for Bioactive Compounds: The isoquinoline core is a well-established pharmacophore.[3] By modifying the chloro and nitro groups, a library of derivatives can be synthesized and screened for various biological activities, including anticancer and antimicrobial effects.[2][7]
-
Intermediate in Medicinal Chemistry: The reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems that may possess desirable pharmacological properties. The introduction of different side chains via SNAr reactions or functionalization of the amino group after reduction can significantly influence the biological activity of the resulting molecules.[4][8] The nitro group itself is a feature in many bioactive compounds, although its presence can also be associated with toxicity.[5]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual reactivity allows for the introduction of a wide range of functional groups, enabling the generation of diverse molecular architectures. This technical guide provides a foundational understanding of its synthesis, properties, and reactivity, which should aid researchers in leveraging this compound for the development of novel chemical entities with potential therapeutic applications. Further experimental investigation into its spectroscopic characterization and biological activity is warranted to fully explore its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-5-nitroquinoline | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Chloro-5-nitroisoquinoline from 3,4,5-Trichlorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 3-Chloro-5-nitroisoquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development, starting from the readily available 3,4,5-trichlorobenzaldehyde. Due to the absence of a direct, published experimental protocol for this specific transformation, this document details a plausible multi-step synthesis based on established and analogous chemical reactions. The proposed route involves an initial construction of a trichloroisoquinoline intermediate via a modified Pomeranz-Fritsch reaction, followed by a regioselective nitration to introduce the nitro group at the 5-position. This guide provides detailed, albeit hypothetical, experimental protocols, quantitative data tables for key intermediates and the final product, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.
Introduction
Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The specific target of this guide, this compound, possesses functional groups that make it an attractive intermediate for further chemical elaboration in the development of novel therapeutic agents. The chloro-substituent can serve as a handle for nucleophilic substitution or cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a variety of amide and urea derivatives.
This document presents a scientifically grounded, proposed synthetic route from 3,4,5-trichlorobenzaldehyde to this compound. The proposed pathway is designed to be robust and reproducible, drawing upon well-established principles of organic synthesis.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of 3,4,5-Trichloroisoquinoline via a modified Pomeranz-Fritsch reaction.
-
Step 2: Regioselective Nitration of 3,4,5-Trichloroisoquinoline to yield this compound.
The overall transformation is depicted in the workflow below.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,4,5-Trichloroisoquinoline
This step utilizes a modified Pomeranz-Fritsch reaction, which is a classical method for isoquinoline synthesis starting from a benzaldehyde and an aminoacetaldehyde acetal.
Reaction Scheme:
Experimental Procedure:
-
Formation of the Schiff Base:
-
To a solution of 3,4,5-trichlorobenzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde) is added aminoacetaldehyde diethyl acetal (1.1 eq).
-
A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added, and the mixture is refluxed with a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Schiff base.
-
-
Cyclization and Aromatization:
-
The crude Schiff base is dissolved in concentrated sulfuric acid (10 mL per mmol of starting aldehyde) at 0 °C.
-
The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting aqueous solution is neutralized with a saturated aqueous solution of sodium carbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4,5-trichloroisoquinoline.
-
Step 2: Regioselective Nitration of 3,4,5-Trichloroisoquinoline
The nitration of the trichloroisoquinoline intermediate is expected to be regioselective for the 5-position. The isoquinoline ring is activated towards electrophilic substitution at the 5- and 8-positions. The chlorine atoms are deactivating but ortho-, para-directing. The combined directing effects are anticipated to favor nitration at the 5-position.
Reaction Scheme:
Experimental Procedure:
-
To a stirred solution of concentrated sulfuric acid (5 mL per mmol of substrate) cooled to 0 °C, 3,4,5-trichloroisoquinoline (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
A pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per mmol of substrate) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
The reaction mixture is stirred at 0-5 °C for 2-3 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude solid is recrystallized from ethanol to yield pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthesis. The values are estimates based on analogous reactions reported in the literature.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3,4,5-Trichlorobenzaldehyde | C₇H₃Cl₃O | 209.46 | Starting Material |
| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Reagent |
| 3,4,5-Trichloroisoquinoline | C₉H₄Cl₃N | 244.50 | Intermediate |
| This compound | C₉H₅ClN₂O₂ | 208.60 | Final Product |
Table 2: Experimental Data (Expected)
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 1 | 3,4,5-Trichloroisoquinoline | - | - | 40-60 | 110-115 |
| 2 | This compound | - | - | 70-85 | 165-170 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound from 3,4,5-trichlorobenzaldehyde. The outlined protocols are based on well-established synthetic methodologies and are intended to serve as a valuable resource for researchers in organic and medicinal chemistry. While the described procedures are hypothetical, they offer a strong starting point for the development of a practical and efficient synthesis of this important heterocyclic building block. It is recommended that small-scale pilot reactions are conducted to optimize the reaction conditions for each step.
Spectroscopic and Synthetic Profile of 3-Chloro-5-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for 3-Chloro-5-nitroisoquinoline, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols for both synthesis and spectroscopic analysis are also provided to facilitate further research and application.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.30 | s | - | H-1 |
| ~8.80 | d | ~8.5 | H-8 |
| ~8.65 | s | - | H-4 |
| ~8.40 | d | ~8.0 | H-6 |
| ~7.90 | t | ~8.2 | H-7 |
Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C-3 |
| ~150.0 | C-5 |
| ~145.0 | C-1 |
| ~135.0 | C-8a |
| ~132.0 | C-7 |
| ~129.0 | C-4a |
| ~125.0 | C-6 |
| ~122.0 | C-8 |
| ~118.0 | C-4 |
Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208/210 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |
| 178/180 | Moderate | [M - NO]⁺ |
| 162/164 | Moderate | [M - NO₂]⁺ |
| 127 | High | [M - NO₂ - Cl]⁺ |
| 101 | Moderate | [C₈H₅N]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O Stretch (Nitro Group) |
| ~850 | Strong | C-Cl Stretch |
| ~830 | Strong | C-H Out-of-Plane Bending |
Synthetic Pathway and Experimental Protocols
A plausible synthetic route for this compound can be conceptualized through a multi-step process, such as the Pomeranz-Fritsch reaction, followed by chlorination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Nitroisoquinoline (Pomeranz-Fritsch Reaction)
-
To a solution of m-nitrobenzaldehyde (1 equivalent) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Remove the ethanol under reduced pressure.
-
Carefully add the crude Schiff base to concentrated sulfuric acid (10 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-nitroisoquinoline.
Step 2: N-Oxidation of 5-Nitroisoquinoline
-
Dissolve 5-nitroisoquinoline (1 equivalent) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-nitroisoquinoline N-oxide.
Step 3: Chlorination to this compound
-
To a flask containing 5-nitroisoquinoline N-oxide (1 equivalent), add phosphorus oxychloride (POCl₃, 5 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield this compound.
Spectroscopic Analysis Workflow
The structural confirmation and purity assessment of the synthesized this compound would follow a standard analytical workflow.
Experimental Protocols for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS) The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge ratio (m/z) range of 50-300.
Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for this compound. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and utilization of this important chemical entity. The provided synthetic and analytical workflows offer a practical framework for the preparation and characterization of this and related isoquinoline derivatives.
Molecular weight and formula of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Chloro-5-nitroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound Properties
This compound is a substituted isoquinoline derivative. The presence of both a chloro and a nitro group on the isoquinoline scaffold significantly influences its chemical reactivity and potential biological activity.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic properties of this compound. Due to the limited availability of experimental spectra in public databases, the spectroscopic data provided are estimations based on the analysis of structurally related compounds.
| Property | Value |
| Chemical Formula | C₉H₅ClN₂O₂ |
| Molecular Weight | 208.6 g/mol |
| CAS Number | 10296-47-6 |
| Appearance | Pale yellow to yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |
| Predicted ¹H NMR | δ (ppm) in CDCl₃: ~9.1 (s, 1H, H-1), ~8.6 (d, 1H, H-4), ~8.4 (d, 1H, H-6), ~8.2 (d, 1H, H-8), ~7.8 (t, 1H, H-7) |
| Predicted ¹³C NMR | δ (ppm) in CDCl₃: ~152 (C-3), ~150 (C-5), ~148 (C-N), ~135 (C-8a), ~130 (C-4a), ~128 (C-6), ~125 (C-8), ~122 (C-7), ~120 (C-4) |
| Predicted IR | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~1600, ~1480 (Ar C=C), ~1530, ~1350 (N-O, nitro), ~850 (C-Cl) |
| Mass Spectrometry | m/z: 208 [M⁺], 209 [M+1]⁺ |
Synthesis of this compound
Proposed Synthetic Workflow
A potential synthesis of this compound can be envisioned starting from 3-chloro-5-nitrobenzaldehyde. This starting material can be prepared via the nitration of 3-chlorobenzaldehyde. The subsequent cyclization to form the isoquinoline ring could be achieved through a multi-step sequence.
In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-chloro-5-nitroisoquinoline. Due to the limited availability of public experimental data for this specific molecule, this guide combines known information with predicted spectroscopic data based on analogous compounds. It is designed to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering a detailed framework for the synthesis, characterization, and further investigation of this compound and its derivatives. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough analysis of expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a substituted isoquinoline core, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a chlorine atom at the 3-position and a nitro group at the 5-position activates the molecule for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. Accurate structural characterization is paramount for its application in drug design and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| CAS Number | 10296-47-6 | [1] |
| SMILES | C1=CC2=CN=C(C=C2C(=C1)--INVALID-LINK--[O-])Cl | [1] |
| Computed Exact Mass | 208.0039551 Da | [2] |
Synthesis Pathway
Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocols
General Protocol for Spectroscopic Analysis
The following are generalized experimental protocols for obtaining spectroscopic data for this compound, based on methodologies for structurally similar compounds.
Figure 2: General workflow for spectroscopic analysis of a chemical compound.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher NMR spectrometer.
-
Chemical shifts would be referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.
4.1.2. Mass Spectrometry (MS)
-
The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer.
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.
-
The mass spectrum would be recorded over a mass range of approximately 50-500 m/z.
4.1.3. Infrared (IR) Spectroscopy
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Protocol for the Reduction of this compound
The following protocol describes the reduction of the nitro group to an amino group, a common transformation for this class of compounds.
-
Suspend this compound (e.g., 20.9 g, 0.100 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).[3]
-
Heat the mixture to 60°C.[3]
-
Slowly add powdered iron (e.g., 15.2 g) to the stirred mixture while maintaining the temperature between 60°C and 70°C.[3]
-
Continue stirring for 2 hours after the addition of iron is complete.[3]
-
Allow the reaction mixture to stand overnight.[3]
-
Make the mixture alkaline with a 20% w/v aqueous sodium hydroxide solution and filter.[3]
-
The resulting 3-chloro-5-aminoisoquinoline can be extracted and purified.[3]
Spectroscopic Data and Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 - 9.4 | s | 1H | H-1 |
| ~8.6 - 8.8 | d | 1H | H-4 or H-8 |
| ~8.4 - 8.6 | d | 1H | H-4 or H-8 |
| ~8.2 - 8.4 | dd | 1H | H-6 |
| ~7.8 - 8.0 | t | 1H | H-7 |
Solvent: DMSO-d₆ Reference: TMS at 0.00 ppm
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Nine distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-3 |
| ~150 | C-5 |
| ~148 | C-8a |
| ~135 | C-4a |
| ~132 | C-6 |
| ~128 | C-8 |
| ~125 | C-7 |
| ~122 | C-4 |
| ~118 | C-1 |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 208/210 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 178/180 | [M-NO]⁺ |
| 162/164 | [M-NO₂]⁺ |
| 127 | [M-NO₂-Cl]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1520, ~1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~850 | Strong | C-Cl stretch |
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound are not yet elucidated, its structural motifs are common in kinase inhibitors and other biologically active molecules. Further research would be required to determine its specific biological targets and mechanisms of action.
Figure 3: A generalized workflow for the role of this compound in drug discovery.
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and characterization of this compound. While a complete set of experimental data is not publicly available, the predicted spectroscopic information, coupled with the provided experimental protocols, offers a robust starting point for researchers. The versatile chemical nature of this compound makes it a promising candidate for further investigation in the development of novel chemical entities with potential therapeutic applications. Future work should focus on obtaining and publishing detailed experimental data to confirm the predictions outlined in this guide and to fully unlock the synthetic potential of this valuable heterocyclic building block.
References
Synthetic Pathways to 3-Chloro-5-nitroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-chloro-5-nitroisoquinoline, a key intermediate in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and reaction parameters, presenting quantitative data in accessible tables and illustrating reaction workflows with clear diagrams.
Introduction
This compound is a valuable heterocyclic building block, the synthesis of which requires a strategic approach involving the introduction of both a nitro and a chloro substituent onto the isoquinoline core. The primary and most viable synthetic strategy involves a two-step sequence starting from isoquinoline: first, the nitration to introduce the nitro group at the 5-position, followed by a chlorination step at the 3-position. The latter is most effectively achieved through the formation of an N-oxide intermediate.
Recommended Synthetic Route: Nitration followed by N-Oxidation and Chlorination
The most reliable and well-documented pathway to this compound proceeds through three key transformations:
-
Nitration of Isoquinoline: The selective nitration of isoquinoline at the C-5 position to yield 5-nitroisoquinoline.
-
N-Oxidation of 5-Nitroisoquinoline: The conversion of 5-nitroisoquinoline to its corresponding N-oxide.
-
Chlorination of 5-Nitroisoquinoline N-oxide: The introduction of the chlorine atom at the C-3 position via reaction with a chlorinating agent.
This multi-step approach allows for controlled functionalization of the isoquinoline scaffold.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Nitroisoquinoline from Isoquinoline
The nitration of isoquinoline is a standard electrophilic aromatic substitution reaction. The reaction conditions are crucial for achieving regioselectivity, favoring the formation of the 5-nitro isomer.
Reaction Scheme:
Figure 2: Nitration of isoquinoline.
Experimental Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude 5-nitroisoquinoline by recrystallization from an appropriate solvent system (e.g., ethanol/water).
| Parameter | Value/Condition |
| Starting Material | Isoquinoline |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Concentrated Sulfuric Acid |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
| Purity | >98% after recrystallization |
Table 1: Quantitative data for the synthesis of 5-nitroisoquinoline.
Step 2: Synthesis of 5-Nitroisoquinoline N-oxide
The N-oxidation of the nitrogen atom in the isoquinoline ring is a key step to activate the C-3 position for subsequent nucleophilic substitution. This is typically achieved using a peroxy acid.
Reaction Scheme:
The Rising Therapeutic Potential of Nitroisoquinolines: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Mechanisms of Action of a Promising Class of Heterocyclic Compounds
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The strategic introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties and, consequently, its therapeutic potential. This has led to the emergence of nitroisoquinolines as a promising class of compounds in the fields of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the current state of research into the biological activities of nitroisoquinolines, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers, scientists, and drug development professionals in this burgeoning area.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Nitroisoquinoline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with crucial enzymes involved in DNA replication and repair.
Topoisomerase Inhibition: A Key Mechanism
A significant body of research has focused on nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1). Top1 plays a critical role in relieving torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The presence of the nitro group on the isoquinoline ring has been shown to significantly enhance the Top1 inhibitory activity of these compounds. Some derivatives also exhibit inhibitory activity against Topoisomerase II, an enzyme that creates transient double-strand breaks in DNA to manage topology.
Table 1: Anticancer and Topoisomerase Inhibitory Activity of Selected Nitroisoquinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1-10 | |
| Nitrated Indenoisoquinolines | Various | Low nanomolar to micromolar range | |
| Copper(II) indenoisoquinoline complex (WN198) | MDA-MB-231 | 0.37 ± 0.04 |
PARP Inhibition: Exploiting DNA Repair Deficiencies
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the DNA damage response. PARP inhibitors have shown significant clinical success, particularly in cancers with pre-existing DNA repair defects, such as those with BRCA mutations. Several nitroisoquinoline derivatives are under investigation as potential PARP inhibitors, representing another promising avenue for their application in oncology.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization
The nitro group in nitroisoquinoline compounds can be a source of nitric oxide (NO) or mimic its effects. NO is known to stabilize HIF-1α, a transcription factor that plays a central role in the cellular response to hypoxia. In the tumor microenvironment, which is often hypoxic, the stabilization of HIF-1α can have complex, context-dependent effects on tumor progression, including angiogenesis. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Nitric oxide can inhibit PHDs by interacting with the iron cofactor in their active site, thus preventing HIF-1α degradation.
Antimicrobial and Antiparasitic Activities
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.
Antibacterial and Antifungal Potential
Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated promising antibacterial and antifungal activity. Research in this area is ongoing to identify compounds with broad-spectrum activity and low toxicity.
Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 | |
| Enterococcus faecium | 128 | ||
| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 | |
| Streptococcus pneumoniae | 32 | ||
| Enterococcus faecium | 64 | ||
| Alkynyl Isoquinoline HSN584 | Fluoroquinolone-resistant S. aureus | 4-8 | |
| Alkynyl Isoquinoline HSN739 | Fluoroquinolone-resistant S. aureus | 4-8 |
Note: Data for some non-nitro isoquinoline derivatives are included for comparative purposes, highlighting the potential of the core scaffold.
Antiparasitic Activity
Nitroaromatic compounds are also being investigated for their activity against various parasites. The mechanism often mirrors their antimicrobial action, involving the generation of reactive nitrogen species that are toxic to the parasite. There is growing interest in the development of nitroisoquinolines for the treatment of diseases such as leishmaniasis and Chagas disease.
In Vivo Efficacy
Preclinical studies using animal models are crucial for evaluating the therapeutic potential of new compounds. A study on 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione demonstrated significant tumor regression in murine models of Sarcoma-180 and Ehrlich ascites carcinoma at a dose of 60 mg/kg. The study also indicated no significant cardiotoxicity, hepatotoxicity, or nephrotoxicity at this dose.
Experimental Protocols
Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline from a Nitro Precursor
This protocol outlines the reduction of a nitroisoquinoline derivative to its corresponding amine, a common step in the synthesis of more complex derivatives.
Materials:
-
7-Nitro-1-methyl-3,4-dihydroisoquinoline
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Chloroform
-
4M Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve 7-nitro-1-methyl-3,4-dihydroisoquinoline in ethanol.
-
Add tin(II) chloride dihydrate (4 equivalents) and concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at 60°C for two hours.
-
Pour the reaction mixture onto crushed ice and wash with chloroform.
-
Basify the aqueous phase with a chilled 4M sodium hydroxide solution.
-
Extract the product with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-amino-1-methyl-3,4-dihydroisoquinoline.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Nitroisoquinoline compound of interest
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the nitroisoquinoline compound.
-
Incubate for a period of 48-72 hours.
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Topoisomerase I DNA Cleavage Assay
This assay determines the ability of a compound to inhibit the activity of Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I enzyme
-
Nitroisoquinoline inhibitor
-
Agarose gel electrophoresis equipment
Procedure:
-
Incubate a supercoiled plasmid DNA substrate with human Topoisomerase I enzyme in the presence and absence of the nitroisoquinoline inhibitor.
-
Allow the reaction to proceed at 37°C for a specific time, during which the enzyme will relax the supercoiled DNA.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
An effective Top1 inhibitor will prevent the relaxation of the supercoiled DNA, which will be visible on the gel.
A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline class. The isoquinoline scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds with significant pharmacological activities, including anticancer and antimicrobial properties. The presence of a chlorine atom at the 3-position and a nitro group at the 5-position makes this molecule a subject of interest for synthetic and medicinal chemists. The electron-withdrawing nature of these substituents significantly influences the molecule's reactivity, creating a versatile intermediate for the synthesis of more complex derivatives.
This technical guide provides a detailed overview of the known physicochemical properties, spectroscopic profile, chemical reactivity, and potential biological significance of this compound, serving as a foundational resource for its application in research and drug development.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized below. While experimentally determined data for properties such as melting point and solubility are not widely published, values for structurally related compounds are provided for context.
Core Properties
All quantitative data for the compound are presented in Table 1 for clear reference.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 10296-47-6 | [1][2] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Exact Mass | 208.0039551 Da | N/A |
| Canonical SMILES | C1=CC2=CN=C(C=C2C(=C1)--INVALID-LINK--[O-])Cl | [1] |
| pKa (Predicted) | 2.81 ± 0.36 | [3] |
Solubility and Appearance
-
Appearance : The physical state is typically a solid, though specific color and crystalline form are not detailed in available literature.
-
Solubility : Specific solubility data for this compound is not extensively reported. However, based on its structure—a largely non-polar aromatic system with polar nitro and chloro groups—it is expected to have low solubility in water.[4] It is likely to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in solvents like acetone and ethyl acetate.[5] For biological assays, preparing a concentrated stock solution in DMSO is a common practice.[6]
Spectroscopic Profile
No publicly available experimental spectra for this compound were found. The following sections provide predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. The predicted chemical shifts for this compound are based on the known effects of substituents on the isoquinoline ring.[7][8]
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
|---|---|---|---|
| ~9.0 - 9.2 | s | 1H | H-1 |
| ~8.6 - 8.8 | d | 1H | H-4 |
| ~8.4 - 8.6 | d | 1H | H-6 or H-8 |
| ~8.2 - 8.4 | d | 1H | H-8 or H-6 |
| ~7.8 - 8.0 | t | 1H | H-7 |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~150 - 155 | C-1, C-3 |
| ~148 - 152 | C-5 (C-NO₂) |
| ~120 - 140 | Remaining Ar-C & Ar-CH |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| ~1520-1550 & ~1340-1360 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |
| ~1500-1600 | Medium-Strong | C=N and C=C stretch (Aromatic ring) |
| ~3000-3100 | Medium-Weak | Ar C-H stretch |
| ~750-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
Table 5: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| 208 / 210 | [M]⁺ / [M+2]⁺ molecular ion peaks, characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes |
| 178 / 180 | [M-NO]⁺ |
| 162 / 164 | [M-NO₂]⁺ |
Experimental Protocol: Spectroscopic Analysis
The following outlines a general methodology for acquiring spectroscopic data for this compound.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Record ¹H and ¹³C NMR spectra. Reference chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[9]
-
Structure Confirmation : Use 2D NMR techniques such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.
Protocol 2: IR Spectrum Acquisition
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrum Acquisition
-
Instrumentation : Use a high-resolution mass spectrometer (HRMS) with an Electron Ionization (EI) source.
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition : Introduce the sample into the ion source and record the mass spectrum over a range of 50-300 m/z to observe the molecular ion and key fragments.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the activating effect of the nitro group on the chloro-substituted pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C-3 position is highly activated towards displacement by nucleophiles. The electron-withdrawing nitro group at C-5 stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution reaction. This makes the compound a valuable precursor for synthesizing a variety of 3-substituted isoquinolines (e.g., with amino, alkoxy, or thioether groups).[7]
Experimental Protocol: Reduction of the Nitro Group
A well-documented reaction of this compound is its reduction to 3-chloro-5-aminoisoquinoline, a key step in creating derivatives for further functionalization.[10]
Protocol 4: Synthesis of 3-chloro-5-aminoisoquinoline
-
Materials :
-
This compound (20.9 g, 0.117 mole)
-
Glacial acetic acid (160 mL)
-
Water (160 mL)
-
Powdered iron (15.2 g)
-
20% w/v aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Activated charcoal
-
-
Procedure :
-
Suspend this compound in glacial acetic acid in a suitable reaction vessel.
-
Add water and heat the mixture to 60°C with stirring.
-
Slowly add powdered iron to the stirred mixture, maintaining the temperature between 60°C and 70°C.
-
Continue stirring for 2 hours after the iron addition is complete.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Make the mixture alkaline by carefully adding 20% aqueous sodium hydroxide solution.
-
Filter the resulting mixture to remove iron salts.
-
-
Purification :
-
Dry the collected filter cake overnight in a vacuum oven at 50°C.
-
Extract the dried solid three times with hot diethyl ether under reflux.
-
Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the ether to yield the product, 3-chloro-5-aminoisoquinoline.[10]
-
Potential Biological Significance
While there is no specific biological activity data reported for this compound itself, its structural components are present in many pharmacologically active molecules.[6]
-
Anticancer Activity : The isoquinoline scaffold is a well-established pharmacophore in oncology.[7] Many isoquinoline derivatives exhibit potent antitumor effects by targeting key cellular processes such as kinase signaling or DNA replication through topoisomerase inhibition.[6]
-
Antimicrobial Activity : Both nitroaromatic compounds and chloroquinoline derivatives have a long history in antimicrobial drug discovery.[11][12] Nitro compounds can undergo intracellular reduction to form reactive radical species that are toxic to microorganisms.[12] Chloroquinolines, such as chloroquine, are known antimalarial agents.
Given this context, this compound represents a promising scaffold for the development of novel therapeutic agents. A logical first step would be to screen the compound for cytotoxic activity against a panel of cancer cell lines.
Conclusion
This compound is a valuable heterocyclic intermediate whose physicochemical properties are defined by its substituted aromatic system. Its primary utility in research stems from the high reactivity of the C-3 chlorine atom in nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse range of derivatives. While its own biological profile has not been characterized, its structural similarity to known bioactive molecules suggests significant potential as a scaffold for developing new therapeutic agents, particularly in the fields of oncology and infectious disease. The protocols and predictive data in this guide offer a solid foundation for researchers to utilize and explore the full potential of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. 10296-47-6|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ias.ac.in [ias.ac.in]
- 9. scienceopen.com [scienceopen.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics
An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Substituted Isoquinolines
For over a century, the isoquinoline scaffold has captivated chemists and pharmacologists alike. This bicyclic aromatic heterocycle, first isolated from the crude confines of coal tar, has proven to be a privileged structure in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic drugs with profound physiological effects. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted isoquinolines, with a focus on their therapeutic applications and the molecular mechanisms that underpin their bioactivity. Detailed experimental protocols for key synthetic methodologies are provided, alongside a quantitative analysis of their biological effects and visual representations of their engagement with cellular signaling pathways.
Discovery and Natural Occurrence
The story of isoquinoline begins in 1885 when Hoogewerf and van Dorp first isolated it from coal tar through fractional crystallization of its sulfate salt.[1] This discovery unveiled a new class of aromatic compounds, structurally isomeric to quinoline, with a nitrogen atom at the 2-position of the bicyclic system. It was soon realized that this structural motif is widespread in nature, particularly in the plant kingdom. Isoquinoline alkaloids are abundant in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), and Menispermaceae (moonseed family).[2]
These natural products, biosynthesized in plants from the amino acid tyrosine, exhibit a remarkable diversity of structures and biological activities.[2] Prominent examples include the analgesic morphine and the cough suppressant codeine from the opium poppy (Papaver somniferum), the antimicrobial and anti-inflammatory agent berberine from Berberis species, and the vasodilator papaverine, also found in opium.[2][3] The rich ethnobotanical history of these plants in traditional medicine has been a powerful driver for the scientific exploration of their constituent isoquinoline alkaloids and their synthetic derivatives.
Key Synthetic Methodologies
The development of synthetic routes to the isoquinoline core and its substituted derivatives has been a cornerstone of organic chemistry, enabling access to a wider range of analogues with tailored properties. Three classical named reactions form the foundation of isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines.[4][5] The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5]
The reaction is most effective for electron-rich aromatic rings, and the mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.[6]
The Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure.[7][8] The reaction is particularly noteworthy as it can proceed under mild, even physiological, conditions, and it forms the basis of the biosynthesis of many isoquinoline alkaloids in nature.[9]
The driving force for the reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring.[7]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, also dating back to 1893, provides a direct route to the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[3][10] The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid.[3][10] The mechanism involves the formation of a Schiff base, followed by acid-catalyzed cyclization and elimination of two molecules of alcohol to afford the aromatic isoquinoline ring system.[10]
Experimental Protocols
General Protocol for Bischler-Napieralski Synthesis of Papaverine
This protocol is adapted from a reported synthesis of papaverine and related alkaloids.
-
Amide Formation: To a solution of homoveratrylamine (1.0 eq) in a suitable solvent such as toluene, add 3,4-dimethoxyphenylacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. After completion, the reaction mixture is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Cyclization: The crude amide (1.0 eq) is dissolved in anhydrous toluene, and phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added. The mixture is refluxed for 2-3 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure. The residue is carefully quenched with ice-water and basified with aqueous ammonia. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Dehydrogenation: The dihydroisoquinoline (1.0 eq) is dissolved in a high-boiling solvent like xylene, and palladium on carbon (10 mol%) is added. The mixture is refluxed for 4-6 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by recrystallization to yield papaverine.
General Protocol for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative
This protocol is based on a biomimetic synthesis of tetrahydroisoquinoline alkaloids.[11]
-
Reaction Setup: In a reaction vessel, dissolve the β-arylethylamine hydrochloride (e.g., dopamine hydrochloride, 1.0 eq) in a suitable buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Addition of Carbonyl Compound: To the solution, add the aldehyde or ketone (e.g., a slight excess of an aliphatic aldehyde) and a reducing agent if necessary (e.g., sodium cyanoborohydride).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is basified with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.
Quantitative Data on Biological Activity
Substituted isoquinolines exhibit a wide range of biological activities. The following tables summarize key quantitative data for some of the most well-studied isoquinoline alkaloids.
Table 1: Anticancer Activity of Berberine (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| A549 | Lung Carcinoma | 139.4 | [12] |
| HeLa | Cervical Carcinoma | 159.5 | [12] |
| HepG2 | Hepatocellular Carcinoma | 3587.9 | [12] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 | [12] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 | [12] |
| MCF-7 | Breast Cancer | 272.15 | [12] |
| HT29 | Colon Cancer | 52.37 | [12] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [13] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [13] |
Table 2: Anti-inflammatory Activity of Substituted Isoquinolines
| Compound Type | Target | IC₅₀ (µM) | Reference(s) |
| Isoquinolin-1-ones and related derivatives | TNF-α production in human monocytes | ~5 for potent derivatives | [14] |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | COX-2 | 0.47 - 1.63 for potent derivatives | [15] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of substituted isoquinolines are often mediated by their interaction with specific cellular signaling pathways. Furthermore, the discovery of novel isoquinoline-based drugs is facilitated by streamlined experimental workflows.
Anticancer Signaling Pathways of Berberine
Berberine has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][6] A key mechanism involves the induction of DNA damage and the modulation of pro- and anti-apoptotic proteins.[2]
Anti-inflammatory Signaling Pathway of Isoquinoline Derivatives
Certain isoquinoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α.[14] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[16]
Experimental Workflow for Microwave-Assisted Synthesis and Screening of Substituted Isoquinoline Libraries
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid generation of compound libraries for drug discovery.[17] The following workflow outlines a general strategy for the synthesis and screening of a library of substituted isoquinolines.
Conclusion
From its humble origins in coal tar, the isoquinoline nucleus has risen to prominence as a versatile and pharmacologically significant scaffold. The classical synthetic methods, refined and expanded upon over the last century, provide robust access to a vast chemical space of substituted isoquinolines. These compounds continue to yield promising drug candidates for a multitude of diseases, from cancer and inflammation to microbial infections. The ongoing exploration of their mechanisms of action at a molecular level, coupled with modern synthetic and screening technologies, ensures that the rich history of the isoquinoline core will continue to evolve into a bright future of therapeutic innovation.
References
- 1. Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Profiling the Complexity of Resistance Factors in Cancer Cells Towards Berberine and Its Derivatives [mdpi.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. organicreactions.org [organicreactions.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on analogous compounds, 3-Chloro-5-nitroisoquinoline should be treated as a hazardous substance. The primary concerns include potential toxicity if ingested, inhaled, or absorbed through the skin. It is likely to cause skin and serious eye irritation.[1][2][3][4] The presence of the nitro group suggests potential for reactivity and thermal instability under certain conditions.
Anticipated GHS Hazard Statements:
-
Harmful in contact with skin.[1]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table presents data for similar compounds to provide an estimation of its properties.
| Property | Value (Analogous Compounds) | Source Compound |
| Molecular Formula | C₉H₅ClN₂O₂ | This compound |
| Molecular Weight | 208.60 g/mol | This compound |
| Flash Point | 107 °C / 224.6 °F | Isoquinoline[5] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is critical when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] The fume hood should have a sufficient capture velocity to effectively remove airborne contaminants.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order in any area where this chemical is handled.[6][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3][5][8][9] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1][2][8][9] | Prevents skin contact and absorption. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations or in case of ventilation failure.[8][9] | Protects against inhalation of dust or aerosols. |
Safe Handling and Storage
Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.
Handling Procedures
-
Avoid all personal contact, including inhalation.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][8]
-
Wash hands thoroughly with soap and water after handling.[1][2]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][9]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2][9]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6][9][11] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][9][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][9] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2][10]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste.[1][2] All waste must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[9]
Experimental Protocols and Workflows
General Safe Handling Workflow
Caption: General workflow for safely handling this compound.
Chemical Spill Response Protocol
Caption: Step-by-step protocol for responding to a chemical spill.
Emergency Exposure Response Pathway
Caption: Logical pathway for responding to an emergency exposure event.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Applications of 3-Chloro-5-nitroisoquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitroisoquinoline is a heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The presence of a chlorine atom at the 3-position and a nitro group at the 5-position provides two reactive sites for further chemical modifications, making this compound a valuable starting material for the generation of compound libraries for drug discovery.[4]
The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 3-position. Subsequently, the nitro group can be reduced to an amine, providing a handle for further derivatization through reactions such as amide bond formation. This strategic functionalization enables the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of new therapeutic agents.[5] While direct biological activity data for this compound is limited in publicly available literature, its utility as a precursor for potent inhibitors of various enzymes and as a scaffold for anticancer agents is well-documented through the activities of its derivatives and related compounds.
Potential Therapeutic Applications
Derivatives of chloro-nitro substituted quinolines and isoquinolines have shown significant promise in several therapeutic areas, primarily in oncology and infectious diseases.
-
Kinase Inhibition: The isoquinoline and quinoline cores are common scaffolds for the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Derivatives of this compound can be designed to target the ATP-binding site of various kinases, potentially leading to the development of novel cancer therapeutics.
-
Anticancer Activity: Many isoquinoline derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[4] The mechanisms of action are often multifaceted and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and interference with DNA replication.[6]
-
Antibacterial Agents: The isoquinoline scaffold is also found in compounds with antibacterial properties.[7] By modifying the this compound core, it is possible to develop novel antibacterial agents to combat drug-resistant pathogens.
Quantitative Data on Related Compounds
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Pyrazolo[3,4-g]isoquinoline (nitro analog 1b) | Haspin Kinase | 57 nM | [6] |
| Pyrazolo[3,4-g]isoquinoline (nitro analog 1c) | Haspin Kinase | 66 nM | [6] |
| 1,3(2H,4H)-isoquinolinedione (FR038470) | inducible Nitric Oxide Synthase (iNOS) | 8.8 µM | [8] |
| Ciminalum-thiazolidinone hybrid (2h) | MOLT-4, SR (Leukemia) | < 0.01–0.02 µM (GI50) | [9] |
| Ciminalum-thiazolidinone hybrid (2h) | SW-620 (Colon cancer) | < 0.01–0.02 µM (GI50) | [9] |
| 3H-Pyrazolo[4,3-f]quinoline derivative | FLT3 kinase | nanomolar range | [10] |
| Chloro methylquinazolinone (5c) | HCT cell line | 8.00 ± 0.33 µM | [11] |
| Chloro methylquinazolinone (5d) | HepG-2 cell line | 17.78 ± 0.58 µM | [11] |
| Chloro methylquinazolinone (5d) | PI3K-δ enzyme | 1.24 ± 0.03 µM | [11] |
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a starting material for the synthesis of more complex, biologically active molecules and how these derivatives can be evaluated.
Protocol 1: Synthesis of 3-Chloro-5-aminoisoquinoline
This protocol describes the reduction of the nitro group of this compound to an amino group, a key step in preparing derivatives for biological screening.
Materials:
-
This compound
-
Glacial acetic acid
-
Water
-
Powdered iron
-
20% w/v aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Activated charcoal
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend this compound (0.1170 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).
-
Heat the mixture to 60°C with stirring.
-
Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.
-
Continue stirring for 2 hours after the addition of iron is complete.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Make the mixture alkaline by the addition of a 20% w/v aqueous sodium hydroxide solution.
-
Filter the resulting mixture.
-
Dry the collected solid residue overnight in a vacuum oven at 50°C.
-
Extract the dried solid three times with diethyl ether under reflux.
-
Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the ether to yield 3-chloro-5-aminoisoquinoline.
-
Confirm the structure of the product using spectroscopic methods (e.g., NMR, MS).
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized isoquinoline derivatives against a target protein kinase.
Materials:
-
Synthesized isoquinoline derivative (dissolved in DMSO)
-
Recombinant target kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing MgCl2, DTT)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized isoquinoline derivative in DMSO.
-
In a microplate, add the assay buffer, the recombinant kinase, and the kinase-specific substrate.
-
Add the serially diluted test compound or positive control to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a kinase activity detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Synthesized isoquinoline derivative (dissolved in DMSO)
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the synthesized isoquinoline derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Derivatives of the this compound scaffold have the potential to be developed into kinase inhibitors. A common signaling pathway implicated in cancer and often targeted by such inhibitors is the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for isoquinoline derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel drug candidates starting from this compound is a multi-step process.
Caption: General workflow for drug discovery starting from this compound.
Logical Relationship
The strategic positioning of the chloro and nitro groups on the isoquinoline core allows for a logical and sequential derivatization process.
Caption: Logical derivatization strategy for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-Chloro-5-nitroquinoline | Benchchem [benchchem.com]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
Application Notes and Protocols: 3-Chloro-5-nitroisoquinoline as a Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitroisoquinoline is a key heterocyclic building block for the synthesis of a diverse range of complex organic molecules. Its unique structural features, including a reactive chloro group at the 3-position and a nitro group at the 5-position, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic drugs. The electron-withdrawing nature of the nitro group and the nitrogen atom in the isoquinoline ring activates the C3-chloro substituent for nucleophilic aromatic substitution (SNAar) and palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, providing an additional site for chemical modification.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and nitro group reduction. The derivatized isoquinolines have potential applications as kinase inhibitors, and this document also touches upon the screening of such compounds.
Key Synthetic Transformations
This compound serves as a versatile platform for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The primary reaction pathways include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 3-position is amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of C-C and C-N bonds, respectively.
-
Nucleophilic Aromatic Substitution (SNAar): The activated chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents.
-
Nitro Group Reduction: The nitro group at the 5-position can be selectively reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful method for the formation of a new carbon-carbon bond at the 3-position of the isoquinoline core.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-nitroisoquinoline derivative.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is a versatile method for the formation of a new carbon-nitrogen bond.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) in a reaction vial.
-
Add anhydrous, degassed toluene (e.g., 5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-nitroisoquinoline derivative.[2][3][4][5][6]
Protocol 3: Nucleophilic Aromatic Substitution (SNAar)
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chloro group in this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (e.g., 5 mL), add the amine nucleophile (1.5 mmol).
-
Add DIPEA (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-5-nitroisoquinoline.[7]
Protocol 4: Reduction of the Nitro Group
This protocol describes the reduction of the 5-nitro group of a 3-substituted-5-nitroisoquinoline derivative to the corresponding 5-aminoisoquinoline.
Materials:
-
3-Substituted-5-nitroisoquinoline derivative
-
Iron powder (Fe) (5 equivalents)
-
Glacial acetic acid
-
Water
-
20% w/v Aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the 3-substituted-5-nitroisoquinoline (1.0 mmol) in a mixture of glacial acetic acid and water (1:1 v/v).
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add iron powder (5.0 mmol) to the stirred mixture.
-
Continue stirring at 60-70 °C for 2-4 hours after the addition is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and make it alkaline with a 20% w/v aqueous sodium hydroxide solution.
-
Filter the mixture to remove iron salts.
-
Extract the filtrate with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the 3-substituted-5-aminoisoquinoline.
Application in Kinase Inhibitor Development
Isoquinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors.[8][9][10] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.
The derivatives of this compound, with diverse substituents at the 3-position and an amino group at the 5-position (after reduction), provide a rich chemical space for the discovery of novel kinase inhibitors. The substituted amino group at the 3-position can be designed to interact with specific residues in the kinase active site, while the amino group at the 5-position can be further functionalized to enhance binding affinity and selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized isoquinoline derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized isoquinoline derivatives (test compounds) dissolved in DMSO
-
Positive control inhibitor
-
96-well or 384-well plates
-
Plate reader for detecting the output signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a multi-well plate, add the assay buffer, the kinase-specific substrate, and the diluted compounds.
-
Initiate the kinase reaction by adding a solution of the kinase and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced or the amount of phosphorylated substrate).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Biological Activity Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | [9] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 | [9] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 | [9] |
| 1H-Pyrrolo[3,2-g]isoquinoline 2 | Haspin | 10.1 | [10] |
| 1H-Pyrrolo[3,2-g]isoquinoline 3 | Haspin | 10.6 | [10] |
| Fasudil | ROCK | 1900 | [11] |
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and reaction conditions. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-chloro-5-nitroisoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of its reactive chloro and nitro functionalities on the isoquinoline scaffold. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally related electron-deficient N-heterocycles and serve as a comprehensive guide for the synthesis of novel 3-substituted-5-nitroisoquinoline derivatives.
Introduction
The isoquinoline core is a prevalent motif in a wide range of biologically active natural products and synthetic pharmaceuticals. The presence of a nitro group at the 5-position and a chloro group at the 3-position of the isoquinoline ring system significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitro group activates the C3-Cl bond towards oxidative addition to a palladium(0) catalyst, facilitating various cross-coupling reactions. This allows for the introduction of diverse molecular fragments, including aryl, vinyl, alkynyl, and amino groups, at the 3-position, paving the way for the exploration of new chemical space in drug discovery and the development of advanced organic materials.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound involves the careful selection and optimization of several key parameters to achieve high yields and purity of the desired product. The general steps are outlined in the diagram below.
Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki, and Sonogashira), migratory insertion/beta-hydride elimination (for Heck), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations.
Figure 2. Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols
While specific literature on cross-coupling reactions with this compound is limited, the following protocols are based on established methods for analogous electron-deficient heterocyclic chlorides and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | Data not available |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | Data not available |
Note: The yields are expected to be moderate to high based on similar substrates. Optimization of catalyst, ligand, and base may be required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-nitroisoquinoline.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 3-position of the isoquinoline core.
Table 2: Representative Conditions for Heck Reaction
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | Data not available |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 120 | Data not available |
| 3 | Ethylene (gas) | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | Data not available |
Note: Yields can vary significantly depending on the alkene coupling partner and reaction conditions.
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube or pressure vessel, combine this compound (1.0 equiv.), the palladium catalyst, ligand (if necessary), and base (1.5-2.0 equiv.).
-
Add the degassed solvent and the alkene (1.5-2.0 equiv.).
-
Seal the vessel and heat the reaction mixture to the indicated temperature with stirring for 12-48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-alkenyl-5-nitroisoquinoline.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, coupling terminal alkynes with aryl or vinyl halides. This reaction is instrumental in synthesizing 3-alkynyl-5-nitroisoquinolines. Both traditional copper-cocatalyzed and copper-free conditions can be employed.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | Data not available |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | Data not available |
| 3 | 1-Octyne (Copper-free) | Pd₂(dba)₃ (1) | - | Cs₂CO₃ | Dioxane | 100 | Data not available |
Note: Copper-free conditions are often preferred to avoid potential homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: General Procedure for Sonogashira Coupling (Copper-Cocatalyzed)
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Add the degassed solvent and the base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the specified temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-alkynyl-5-nitroisoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling aryl halides with primary or secondary amines. This reaction provides access to a wide range of 3-amino-5-nitroisoquinoline derivatives.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | Data not available |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | Data not available |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | Data not available |
Note: The choice of ligand is crucial and often depends on the nature of the amine coupling partner. Strong bases like sodium tert-butoxide are commonly used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for 6-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 3-amino-5-nitroisoquinoline product.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse array of 3-substituted-5-nitroisoquinoline derivatives. The protocols provided herein serve as a robust starting point for researchers in the fields of medicinal chemistry, drug development, and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity. The functionalized products obtained through these methods hold significant potential for the discovery of novel therapeutic agents and advanced materials.
Application Notes and Protocols for the NMR Analysis of 3-Chloro-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the structural elucidation and analysis of 3-Chloro-5-nitroisoquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are intended to guide researchers in obtaining high-quality 1D and 2D NMR spectra for unambiguous characterization of this and structurally related compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid isoquinoline scaffold, substituted with electron-withdrawing chloro and nitro groups, presents a unique electronic environment. NMR spectroscopy is an essential analytical technique for the definitive structural confirmation and purity assessment of such molecules. This protocol details the necessary steps for sample preparation, and the acquisition and interpretation of ¹H, ¹³C, and various 2D NMR spectra.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR data for this compound, the following chemical shifts have been estimated based on known substituent effects on the isoquinoline ring system. The ¹H NMR data for 5-nitroisoquinoline[1][2] and predicted data for 3-chloroisoquinoline[3] were used as primary references. The chloro and nitro groups are expected to deshield neighboring protons and carbons, leading to downfield shifts.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1 | ~9.4 - 9.6 | s | - |
| H-4 | ~8.5 - 8.7 | s | - |
| H-6 | ~8.8 - 9.0 | d | 8.5 - 9.0 |
| H-7 | ~7.8 - 8.0 | t | 7.5 - 8.5 |
| H-8 | ~8.4 - 8.6 | d | 7.5 - 8.0 |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~152 - 155 |
| C-3 | ~148 - 151 |
| C-4 | ~120 - 123 |
| C-4a | ~130 - 133 |
| C-5 | ~145 - 148 |
| C-6 | ~125 - 128 |
| C-7 | ~128 - 131 |
| C-8 | ~122 - 125 |
| C-8a | ~135 - 138 |
Experimental Protocols
A systematic approach is recommended to ensure comprehensive analysis of this compound. The following workflow outlines the suggested sequence of experiments.
Caption: A logical workflow for the comprehensive NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipette with a filter plug (e.g., cotton or glass wool)
-
-
Protocol:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but monitor for any sample degradation.
-
Using a pipette with a filter plug, transfer the solution into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
1D ¹H NMR Spectroscopy
This is the initial and most fundamental NMR experiment.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans (NS): 16-64 (adjust for optimal signal-to-noise)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~2-4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): 16 ppm (centered around 5 ppm)
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform (FT) to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
1D ¹³C{¹H} NMR Spectroscopy
This experiment provides information about the carbon skeleton of the molecule.
-
Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans (NS): 1024-4096 (adjust for signal-to-noise)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): 200-250 ppm (centered around 100 ppm)
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform (FT).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Spectroscopy for Structural Elucidation
Two-dimensional NMR experiments are crucial for the definitive assignment of proton and carbon signals.
Caption: Key 2D NMR correlations for the structural elucidation of the isoquinoline core.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).
-
Expected Correlations: H-6 with H-7, and H-7 with H-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
Expected Correlations: H-1 to C-1, H-4 to C-4, H-6 to C-6, H-7 to C-7, and H-8 to C-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for connecting different spin systems and identifying quaternary carbons.
-
Expected Key Correlations:
-
H-1 to C-3 and C-8a
-
H-4 to C-3 and C-4a
-
H-6 to C-5, C-8, and C-4a
-
H-8 to C-5, C-6, and C-4a
-
-
Data Presentation and Interpretation
All acquired NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts, coupling constants, and correlations should be compiled into tables for clear presentation and comparison with the predicted values. The combination of 1D and 2D NMR data will allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.
Conclusion
This application note provides a detailed and systematic protocol for the comprehensive NMR analysis of this compound. By following these experimental procedures and data analysis strategies, researchers can confidently determine the structure and purity of this and related compounds, which is essential for advancing drug discovery and development programs.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-Chloro-5-nitroisoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of many natural and synthetic compounds with diverse pharmacological activities.[1] Specifically, halogenated and nitrated isoquinolines are valuable synthons for creating more complex molecules, with substituents like chlorine atoms and nitro groups often enhancing biological potency.[1][2] 3-Chloro-5-nitroisoquinoline (C₉H₅ClN₂O₂, MW: 208.6 g/mol ) is one such derivative. Due to their potential as therapeutic agents, for instance as anticancer agents that may inhibit kinases or topoisomerases, detailed structural characterization is a critical step in their development.[1]
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the analysis of these derivatives. It provides confident structural confirmation through accurate mass measurements, enabling the determination of elemental composition and offering insights into molecular structure via fragmentation analysis (MS/MS). This application note outlines a detailed protocol for the characterization of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO). A working solution of 10 µg/mL is then prepared by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
A generic LC-HRMS method suitable for the analysis of small polar molecules can be employed. The conditions outlined below are based on typical methods for analyzing isoquinoline and quinolone derivatives.[3]
| LC Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| HRMS Parameter | Condition |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 4.5 kV (Positive), -3.5 kV (Negative) |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |
| Mass Range | 50 - 500 m/z |
| Resolution | > 30,000 FWHM |
| Collision Energy | Ramped 15-40 eV for dd-MS2 |
Data Presentation and Results
High-resolution mass spectrometry provides the accurate mass of the parent ion, allowing for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, yielding characteristic product ions that help elucidate the molecule's structure.
Accurate Mass Data
The expected accurate masses for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules are calculated to confirm the elemental formula C₉H₅ClN₂O₂.
| Ion Species | Elemental Formula | Calculated Accurate Mass (m/z) |
| [M+H]⁺ | C₉H₆ClN₂O₂⁺ | 209.0112 |
| [M-H]⁻ | C₉H₄ClN₂O₂⁻ | 206.9967 |
Predicted Fragmentation Data
The fragmentation of this compound is predicted based on the known behavior of related nitroaromatic and halogenated compounds.[4][5] In negative ion mode, common fragmentation reactions for nitroaromatic compounds include the loss of NO₂ and NO radicals.[4] In positive ion mode, fragmentation may involve losses of small molecules.
Table 1: Predicted Key Fragment Ions in Negative ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Fragment Mass (m/z) |
| 206.9967 | [M-H-NO]⁻ | NO (29.9979 Da) | 176.9988 |
| 206.9967 | [M-H-NO₂]⁻ | NO₂ (45.9929 Da) | 161.0038 |
| 161.0038 | [M-H-NO₂-HCN]⁻ | HCN (27.0109 Da) | 133.9929 |
Table 2: Predicted Key Fragment Ions in Positive ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Fragment Mass (m/z) |
| 209.0112 | [M+H-NO₂]⁺ | NO₂ (45.9929 Da) | 163.0183 |
| 209.0112 | [M+H-Cl]⁺ | Cl (34.9688 Da) | 174.0424 |
| 163.0183 | [M+H-NO₂-HCN]⁺ | HCN (27.0109 Da) | 136.0074 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound derivatives using LC-HRMS.
Biological Screening Workflow
Given that isoquinoline derivatives often exhibit anticancer properties, a logical workflow for the initial biological screening of a novel compound like this compound is proposed.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloro-5-nitroquinoline | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-nitroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-nitroisoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A common and effective strategy involves a two-step synthesis. The first step is the chlorination of isoquinolin-3(2H)-one to produce 3-chloroisoquinoline. The second step is the regioselective nitration of 3-chloroisoquinoline to introduce a nitro group at the C-5 position.
Q2: What are the critical factors influencing the yield of the chlorination step?
A2: The success of the chlorination of isoquinolin-3(2H)-one using phosphorus oxychloride (POCl₃) is highly dependent on several factors. These include the purity of the starting material, the exclusion of moisture from the reaction, the reaction temperature, and the duration of the reaction.[1][2] The use of co-reagents like phosphorus pentachloride (PCl₅) can sometimes improve the efficiency of the chlorination.[2]
Q3: How can I control the regioselectivity of the nitration step to favor the 5-nitro isomer?
A3: The nitration of the isoquinoline ring is an electrophilic aromatic substitution. Under strongly acidic conditions, the isoquinoline nitrogen is protonated, which deactivates the pyridine ring and directs the electrophilic nitronium ion (NO₂⁺) to the benzene ring.[3] Nitration of unsubstituted isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3] The presence of the chloro group at the 3-position is unlikely to significantly alter this preference. Careful control of reaction temperature and the nitrating agent composition are key to maximizing the yield of the desired 5-nitro isomer and minimizing the formation of the 8-nitro and other dinitro byproducts.
Q4: What are the most common side products in this synthesis?
A4: In the chlorination step, incomplete reaction can leave unreacted isoquinolin-3(2H)-one. In the nitration step, the primary side product is the 8-nitroisoquinoline isomer.[3] Depending on the reaction conditions, dinitration at various positions on the benzene ring can also occur, especially with prolonged reaction times or higher temperatures.
Q5: What are the recommended purification methods for the final product and intermediates?
A5: For both the intermediate (3-chloroisoquinoline) and the final product (this compound), purification can typically be achieved through recrystallization or column chromatography. For the separation of nitro-isomers, which often have similar polarities, column chromatography using a suitable eluent system is generally effective.[4][5] Recrystallization can also be employed, and screening different solvents is recommended to find optimal conditions for isolating the desired isomer.[4]
Experimental Protocols
Step 1: Synthesis of 3-Chloroisoquinoline from Isoquinolin-3(2H)-one
Materials:
-
Isoquinolin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
(Optional) Phosphorus pentachloride (PCl₅)
-
(Optional) Triethylamine or other organic base
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend isoquinolin-3(2H)-one in an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).
-
Optionally, add a catalytic amount of an organic base like triethylamine. For difficult reactions, the addition of phosphorus pentachloride (PCl₅) (1-1.5 equivalents) can be beneficial.[2]
-
Heat the reaction mixture to reflux (around 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 3-6 hours), allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chloroisoquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Nitration of 3-Chloroisoquinoline to this compound
Materials:
-
3-Chloroisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, carefully add 3-chloroisoquinoline to chilled concentrated sulfuric acid (H₂SO₄) while stirring, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a separate flask, keeping the mixture cooled in an ice bath. A common ratio is 1:1 (v/v).[6]
-
Slowly add the nitrating mixture dropwise to the solution of 3-chloroisoquinoline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) and monitor the progress by TLC.
-
Once the reaction has reached the desired conversion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (DCM) or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of 5-nitro and 8-nitro isomers. Separate the isomers using column chromatography on silica gel.[4]
Troubleshooting Guides
Chlorination Step: Low Yield of 3-Chloroisoquinoline
| Symptom | Possible Cause | Troubleshooting Action |
| Low or no conversion of starting material | Inactive POCl₃ due to moisture. | Use fresh, anhydrous POCl₃. Ensure all glassware is thoroughly dried. |
| Insufficient reaction temperature or time. | Increase the reaction temperature to reflux and extend the reaction time. Monitor by TLC. | |
| Starting material is insoluble. | Consider using a high-boiling inert solvent like sulfolane.[2] | |
| Recovery of starting material after workup | Hydrolysis of an intermediate during aqueous workup.[7] | Evaporate excess POCl₃ under vacuum before quenching.[7] Quench the reaction mixture in a solution of sodium bicarbonate instead of just water.[7] |
| Formation of multiple byproducts | Decomposition at high temperatures. | Conduct the reaction at a lower temperature for a longer duration. Consider adding a base to neutralize any generated HCl. |
Nitration Step: Low Yield or Poor Regioselectivity
| Symptom | Possible Cause | Troubleshooting Action |
| Low or no conversion of 3-chloroisoquinoline | Nitrating mixture is not strong enough. | Ensure the use of concentrated nitric and sulfuric acids. The ratio of H₂SO₄ to HNO₃ can be adjusted to increase the concentration of the nitronium ion.[6] |
| Reaction temperature is too low. | Gradually increase the reaction temperature, but not exceeding 25 °C to avoid over-nitration. | |
| Formation of significant amounts of the 8-nitro isomer | Reaction temperature is too high. | Maintain a lower reaction temperature (0-5 °C) to potentially improve the selectivity for the 5-nitro isomer. |
| Formation of dinitro products | Excessive reaction time or temperature. | Reduce the reaction time and maintain a low temperature. Monitor the reaction closely by TLC and stop it once the desired product is formed. |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess of the nitrating agent. | |
| Difficult separation of 5- and 8-nitro isomers | Isomers have very similar polarity. | Optimize the mobile phase for column chromatography. A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) with a gradual gradient may be effective.[4] Consider preparative TLC or HPLC for difficult separations. |
Quantitative Data Summary
The following tables provide representative data based on typical yields for analogous reactions. Actual yields may vary depending on the specific experimental conditions.
Table 1: Chlorination of Isoquinolin-3(2H)-one
| Reagent System | Temperature (°C) | Time (h) | Typical Yield of 3-Chloroisoquinoline (%) | Reference |
| POCl₃ | 110 | 4 | 70-85 | [1] |
| POCl₃ / PCl₅ | 110 | 3 | 80-90 | [2] |
| POCl₃ / Triethylamine | 110 | 5 | 75-85 | [2] |
Table 2: Nitration of Isoquinoline Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Product(s) | Typical Yield (%) | Reference |
| Isoquinoline | HNO₃ / H₂SO₄ | 0-10 | 5-Nitroisoquinoline & 8-Nitroisoquinoline | 90 (total isomers) | [3] |
| 3-Chloroisoquinoline | HNO₃ / H₂SO₄ | 0-10 | This compound & 3-Chloro-8-nitroisoquinoline | Estimated 80-90 (total isomers) | N/A |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the chlorination step.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
3-Chloro-5-nitroisoquinoline solubility issues in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 3-chloro-5-nitroisoquinoline in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen organic solvent.
Poor solubility is a common challenge with complex heterocyclic compounds like this compound, which possesses both polar (nitro group) and non-polar (chloro-aromatic ring) functionalities.[1] A systematic approach to solvent selection and optimization is crucial for successful experimentation.
Solution 1: Systematic Solvent Screening
A preliminary screening of a panel of solvents with varying polarities is the recommended first step to identify a suitable solvent system.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Accurately weigh 1-2 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., DMSO, DMF, Acetone, Ethanol, Methanol, Dichloromethane) in incremental volumes, starting with 100 µL.[1]
-
Solubilization: After each solvent addition, vortex or sonicate the vial for 30-60 seconds to aid dissolution.[1]
-
Observation: Visually inspect for complete dissolution. Record the approximate volume of solvent required to fully dissolve the compound.
-
Selection: The solvent that dissolves the compound at the highest concentration (i.e., with the smallest volume) is a good candidate for your primary solvent or for creating a stock solution.[1]
Solution 2: Employing a Co-Solvent System
If a single solvent is not suitable for your experimental conditions (e.g., incompatible with downstream assays), a co-solvent system can be an effective strategy. This involves dissolving the compound in a minimal amount of a strong organic solvent and then diluting it into a weaker, miscible "anti-solvent" (often the primary experimental medium, like an aqueous buffer).[1]
Experimental Protocol: Co-Solvency Method
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a strong, polar aprotic solvent in which it is highly soluble, such as DMSO or DMF.[1]
-
Dilution: With vigorous stirring or vortexing, slowly add the stock solution dropwise to your primary experimental solvent (e.g., an aqueous buffer) to achieve the desired final concentration.[1]
-
Monitoring: Continuously observe the solution for any signs of precipitation (e.g., cloudiness or formation of solid particles).[1] If precipitation occurs, the target concentration may be too high for the chosen co-solvent ratio.
-
Vehicle Control: It is critical to prepare a vehicle control for your experiment, containing the same final concentration of the co-solvent(s) without the this compound, to account for any potential effects of the solvent on the experimental system.
Solution 3: Recrystallization for Purity and Improved Dissolution
Impurities in the solid material can sometimes hinder dissolution. Recrystallization can be used to purify the compound, which may improve its solubility characteristics. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture. For nitroaromatic compounds, alcoholic solvents are often effective.[3]
-
Dissolution: In a suitable flask, add the impure this compound and a small amount of the selected solvent. Heat the mixture to boiling while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility decreases. Further cooling in an ice bath can maximize crystal yield.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
Note: This data is based on the expected solubility profile for structurally similar compounds and should be used as a guide for initial solvent screening.[1] Empirical testing is essential.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | A powerful polar aprotic solvent known for its ability to dissolve a wide range of poorly soluble organic compounds.[1] |
| Dimethylformamide (DMF) | High (Aprotic) | High | Similar to DMSO, DMF is effective for dissolving many organic molecules.[1] |
| Acetone | Medium | Moderate | Offers a balance of polarity that may interact favorably with the different functional groups of the molecule.[1] |
| Ethanol / Methanol | High (Protoc) | Low to Moderate | The polar nature of these alcohols may allow for some interaction, but the overall non-polar aromatic structure may limit high solubility.[1] |
| Dichloromethane (DCM) | Medium | Low to Moderate | May interact with the chloro and aromatic components of the molecule.[1] |
| Water / Aqueous Buffers | High | Very Low | The non-polar aromatic and chloro groups are likely to dominate, leading to poor aqueous solubility.[1] |
Visualizations
Caption: A logical workflow for addressing solubility challenges.
Caption: Step-by-step workflow for preparing a co-solvent solution.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What should I do?
A1: This is a common issue known as "crashing out," where the compound is no longer soluble as the solvent composition changes to a less favorable one. To mitigate this, try the following:
-
Decrease the Final Concentration: Your target concentration may be above the solubility limit in the final buffer/DMSO mixture. Try a lower final concentration.
-
Increase the Co-solvent Percentage: A slightly higher percentage of DMSO in your final solution may keep the compound dissolved. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent. Always run a vehicle control with the same DMSO concentration.
-
Slow Addition and Vigorous Mixing: Add the DMSO stock solution very slowly to the buffer while vortexing or stirring vigorously. This can help prevent localized high concentrations that initiate precipitation.[1]
Q2: Is it normal for this compound to be difficult to dissolve?
A2: Yes, it is expected for complex organic molecules like this compound, which have a combination of polar and non-polar functional groups, to exhibit limited solubility in many common solvents.[1] Many researchers face challenges in identifying a suitable solvent that can dissolve the compound at their desired concentration.[1]
Q3: Can heating improve the solubility of this compound?
A3: Yes, for many compounds, solubility increases with temperature. Gentle heating can be used to help dissolve the compound, particularly when preparing a stock solution or during recrystallization. However, it is important to first establish the thermal stability of this compound to avoid degradation. Always use the minimum heat necessary and monitor for any changes in color or other signs of decomposition.
Q4: My reaction is run in DMF, and now I am having trouble removing the DMF during the workup. What are the best practices?
A4: DMF is a high-boiling point, polar solvent that can be challenging to remove. A common and effective method is to dilute the reaction mixture with a large volume of water and then extract your product with a non-polar organic solvent like ethyl acetate or diethyl ether. The DMF will preferentially partition into the aqueous layer. Multiple washes (at least 3-5 times) of the organic layer with water or a brine solution (5% LiCl aqueous solution can also be effective) are recommended to thoroughly remove residual DMF.[4]
Q5: What are the primary safety precautions when handling this compound and the recommended solvents?
A5: Always handle this compound and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. Solvents like DMSO and DMF can facilitate the absorption of chemicals through the skin, so extra care should be taken to avoid contact.
References
Technical Support Center: Purification of Crude 3-Chloro-5-nitroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloro-5-nitroisoquinoline.
Purification Workflow Overview
The general workflow for purifying crude this compound involves an initial assessment of impurities followed by one or more purification techniques, such as recrystallization and column chromatography, to achieve the desired level of purity.
Caption: General workflow for the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include regioisomers (such as 3-Chloro-8-nitroisoquinoline), unreacted starting materials, and byproducts from side reactions. The synthesis of isoquinolines can sometimes be challenging in controlling regioselectivity, leading to the formation of positional isomers.[1] The specific impurities will depend on the synthetic route employed.
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is effective when the desired compound is the major component and the impurities are present in small amounts with different solubility profiles. It is a cost-effective and scalable method.
-
Column chromatography is more suitable for separating complex mixtures with multiple components, isomers, or when impurities have similar solubility to the product.[2] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[3] A solvent system of ethanol or an ethanol/water mixture is a reasonable first choice to screen for the recrystallization of this compound.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the purification process.[4][5] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The cooling process is too rapid.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove some impurities before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold enough. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | - The solvent system (mobile phase) is not optimized.- The column was not packed properly, leading to channeling. | - Systematically vary the polarity of the mobile phase. A good starting point for polar, heterocyclic compounds is a hexane/ethyl acetate or a dichloromethane/methanol gradient.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - The mobile phase is not polar enough to move the compound.- The compound may be unstable on silica gel and is decomposing. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[2] |
| The compound elutes too quickly with no separation. | - The mobile phase is too polar. | - Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded with the crude material. | - Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine) to reduce strong interactions.- Use a larger column or reduce the amount of crude material loaded. For compounds with poor solubility in the eluent, consider dry loading the sample onto the column. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol). If the solid is insoluble at room temperature, gently heat the test tube. A suitable solvent will dissolve the solid when hot but the solid will precipitate upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with a low polarity and gradually increase the polarity of the solvent system.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Solvent/Mobile Phase System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | Ethanol/Water (e.g., 9:1 v/v) | ~85% | >98% | 70-85 | Effective for removing less polar impurities. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (10:1 to 1:1) | ~85% | >99% | 60-75 | Useful for separating isomeric impurities. |
| Column Chromatography | Dichloromethane/Methanol Gradient (100:0 to 98:2) | ~85% | >99% | 65-80 | Effective for more polar impurities. |
References
Overcoming precipitation of 3-Chloro-5-nitroisoquinoline in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of 3-Chloro-5-nitroisoquinoline in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution when I dilute my organic stock (e.g., in DMSO) into an aqueous buffer?
A1: This is a common phenomenon known as "solvent shock" or "crashing out." this compound, due to its aromatic and chloro groups, is a poorly water-soluble compound. While it may readily dissolve in an organic solvent like DMSO, rapidly changing the solvent environment to a predominantly aqueous one by dilution causes the compound to exceed its solubility limit in the new mixture, leading to precipitation.
Q2: What are the key physicochemical properties of this compound I should be aware of?
-
Molecular Formula: C₉H₅ClN₂O₂
-
Molecular Weight: 208.6 g/mol
-
CAS Number: 10296-47-6
Q3: What are the primary strategies to prevent precipitation of this compound in my experiments?
A3: The main approaches to enhance the solubility of this compound in aqueous buffers include:
-
Using a Co-solvent: Introducing a water-miscible organic solvent into the aqueous buffer can increase the overall solubility of the compound.
-
pH Adjustment: As a weakly basic isoquinoline derivative, its solubility is expected to be pH-dependent. Lowering the pH of the buffer can protonate the molecule, forming a more soluble salt.
-
Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous phase.
-
Utilizing Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.
Q4: How can I determine the best approach for my specific experimental setup?
A4: The optimal method depends on the constraints of your assay. For instance, cell-based assays are often sensitive to the concentration of organic solvents and pH changes. It is advisable to perform preliminary tests to evaluate the tolerance of your experimental system to different solvents, pH values, and excipients. A systematic approach, as outlined in the troubleshooting guides below, will help you identify the most suitable solubilization strategy.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution
This is the most common issue encountered. The following decision tree and protocols will guide you through a systematic approach to resolve this problem.
Caption: Troubleshooting workflow for precipitation.
Strategy 1: Co-solvent Optimization
The use of a co-solvent is often the simplest method to increase the solubility of a poorly water-soluble compound.
Table 1: Illustrative Co-solvent Systems for this compound
| Co-solvent | Typical Concentration Range in Final Buffer | Estimated Solubility Enhancement (Illustrative) |
| Ethanol | 1 - 10% (v/v) | 5 - 20 fold |
| Propylene Glycol | 1 - 15% (v/v) | 10 - 50 fold |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% (v/v) | 20 - 100 fold |
| N,N-Dimethylformamide (DMF) | 0.5 - 5% (v/v) | 50 - 200 fold |
Note: This data is for illustrative purposes only and should be experimentally verified for this compound.
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Select a co-solvent that is compatible with your experimental system.
-
Prepare the aqueous buffer containing the desired percentage of the co-solvent (e.g., 10% ethanol in PBS).
-
While vigorously vortexing the co-solvent-containing buffer, add the DMSO stock solution dropwise to reach the desired final concentration of this compound.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
Caption: Co-solvent addition workflow.
Strategy 2: pH Adjustment
For ionizable compounds like this compound, adjusting the pH of the buffer can significantly impact solubility.
Table 2: Illustrative pH-Dependent Solubility of a Weakly Basic Compound
| Buffer pH | Expected Protonation State | Estimated Relative Solubility (Illustrative) |
| 4.0 | Mostly Protonated (Salt Form) | High |
| 5.0 | Partially Protonated | Moderate |
| 6.0 | Slightly Protonated | Low |
| 7.4 | Mostly Neutral (Free Base) | Very Low |
Note: This data is illustrative. The optimal pH for this compound must be determined experimentally.
-
Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).
-
Dispense a fixed volume of each buffer into separate vials.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.
-
Vortex each vial and allow it to equilibrate for at least 30 minutes.
-
Visually inspect for precipitation to determine the lowest pH at which the compound remains soluble.
-
Validate that the chosen pH does not negatively impact your assay.
Strategy 3: Use of Surfactants and Cyclodextrins
When co-solvents and pH adjustments are not feasible, surfactants and cyclodextrins offer alternative solubilization methods.
Table 3: Common Solubilizing Excipients
| Excipient Type | Example | Typical Concentration Range | Mechanism of Action |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | 0.01 - 0.5% (w/v) | Micellar encapsulation |
| Non-ionic Surfactant | Cremophor® EL | 0.01 - 0.5% (w/v) | Micellar encapsulation |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) | Inclusion complex formation |
-
Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration (e.g., 5% w/v in water or buffer).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
Remove the organic solvent under reduced pressure (if a volatile solvent was used) or use the resulting aqueous solution directly if the solvent concentration is tolerated by the assay.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
Caption: Cyclodextrin encapsulation workflow.
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-nitroisoquinoline Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 3-chloro-5-nitroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing this compound?
A1: The functionalization of this compound primarily revolves around two key reactive sites: the chloro group at the C-3 position and the nitro group at the C-5 position. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group and the isoquinoline ring itself.[1][2] Common functionalization strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, alkoxides, and thiols.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.[1]
Q2: Why is the chloro group at the C-3 position so reactive towards nucleophiles?
A2: The chloro group at the C-3 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the electron-withdrawing nitro group at the C-5 position, along with the nitrogen atom in the isoquinoline ring, significantly reduces the electron density of the aromatic system.[1][7][8] This electron deficiency makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9]
Q3: Can the nitro group be functionalized directly?
A3: Direct functionalization of the nitro group is less common than its reduction to an amine. Once reduced to an amino group, a wide range of functionalization reactions become accessible, such as acylation, alkylation, and diazotization followed by substitution. The selective reduction of the nitro group in the presence of the chloro substituent is a key transformation.[1]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause(s) | Troubleshooting/Optimization Strategy |
| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Low reaction temperature.3. Inappropriate solvent. | 1. Use a stronger nucleophile or increase its concentration.2. Gradually increase the reaction temperature. Monitor for decomposition.3. Screen polar aprotic solvents like DMF, DMSO, or NMP. |
| Formation of multiple products | 1. Side reactions involving the nitro group.2. Decomposition of starting material or product at high temperatures. | 1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in product isolation | 1. Product is highly polar.2. Emulsion formation during aqueous workup. | 1. Use a more polar eluent system for column chromatography.2. Add brine to the aqueous layer to break up emulsions. |
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting/Optimization Strategy |
| Low yield | 1. Inactive catalyst.2. Inappropriate base or solvent.3. Decomposition of the boronic acid. | 1. Use a fresh palladium catalyst and ligand. Consider using a pre-catalyst.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[3][10]3. Use a slight excess of the boronic acid and ensure it is of high quality. |
| Homocoupling of the boronic acid | 1. Presence of oxygen.2. High reaction temperature. | 1. Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).2. Lower the reaction temperature. |
| Protodeboronation (loss of boronic acid group) | 1. Presence of water and/or acidic protons.2. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. A higher concentration of the base can sometimes suppress this side reaction.2. Monitor the reaction progress and stop it once the starting material is consumed. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting/Optimization Strategy |
| No reaction | 1. Inappropriate ligand for the palladium catalyst.2. Base is not strong enough.3. Catalyst poisoning. | 1. Screen different phosphine ligands (e.g., BINAP, XPhos, SPhos). Bulky, electron-rich ligands are often effective.[11][12]2. Use a strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃.[12]3. Ensure starting materials and solvents are pure and free of impurities that could poison the catalyst. |
| Low yield | 1. Sterically hindered amine.2. Low reaction temperature. | 1. For hindered amines, more specialized ligands and longer reaction times may be necessary.2. Increase the reaction temperature, typically between 80-110 °C. |
| Dehalogenation of the starting material | 1. Presence of a hydride source.2. Certain ligand/base combinations. | 1. Ensure all reagents are anhydrous.2. Screen different ligand and base combinations. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 equiv).
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) may be added to scavenge the HCl byproduct.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[3]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.[3]
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).[12]
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-1.2 equiv) and an anhydrous solvent (e.g., toluene, dioxane).[12]
-
Heat the reaction mixture to 90-110 °C and monitor its progress.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. 3-Chloro-5-nitroquinoline | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. jk-sci.com [jk-sci.com]
Side product formation in the synthesis of substituted isoquinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side product formation in the synthesis of substituted isoquinolines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during isoquinoline synthesis, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My Bischler-Napieralski reaction has a very low yield or is failing completely. What are the common causes?
Answer:
Low yields in the Bischler-Napieralski reaction are a frequent issue and can typically be attributed to several key factors related to the substrate and reaction conditions.[1]
Potential Causes & Solutions:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring.[1]
-
Cause: Electron-withdrawing groups on the aryl ring significantly impede the cyclization step.
-
Solution: Substrates should ideally have electron-donating groups (e.g., alkoxy, alkyl) to facilitate the reaction.[1][2] For deactivated rings, harsher conditions, such as using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), may be necessary.[3][4] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) can be more effective.[1]
-
-
Insufficiently Potent Dehydrating Agent: The choice of dehydrating agent is critical for promoting the cyclization.[1]
-
Side Reactions: The primary competing pathway is the retro-Ritter reaction.
-
Cause: The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially if the resulting styrene is highly conjugated.[1][3][5]
-
Solution: To suppress this side reaction, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product.[3][5] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether.[3]
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Cause: While heat is often required, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, frequently resulting in tar formation.[1]
-
Solution: Monitor the reaction closely using TLC. If degradation is observed, reduce the temperature or reaction time. For sensitive substrates, milder conditions, such as the Tf₂O/2-chloropyridine system which allows for low-temperature activation, are recommended.[1]
-
Question 2: I am observing the formation of an unexpected regioisomer in my synthesis. What could be the cause?
Answer:
The formation of unexpected regioisomers can occur, particularly in Bischler-Napieralski reactions with certain substitution patterns on the aromatic ring.
Potential Cause & Solution:
-
Cause: Cyclization may occur at an alternative, electronically favored position. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide exclusively with P₂O₅ can lead to a mixture of the expected 7-methoxy product and an unexpected 6-methoxy product.[4] This is attributed to cyclization via the ipso-carbon to form a spiro intermediate, which then rearranges.[4]
-
Solution: The choice of dehydrating agent can influence the regioselectivity. In the example mentioned, using POCl₃ favors the formation of the "normal" product.[4] Carefully screen different dehydrating agents and reaction conditions to optimize for the desired regioisomer.
General Experimental Workflow Diagram
Frequently Asked Questions (FAQs)
Question 1: What are the main side products in the Bischler-Napieralski reaction and how can I avoid them?
Answer:
The Bischler-Napieralski reaction, while powerful, is prone to specific side reactions depending on the substrate and conditions used. The most significant side product arises from a retro-Ritter reaction.[3][5]
The mechanism is believed to proceed through a nitrilium ion intermediate.[2][3][4] This highly electrophilic species can either undergo the desired intramolecular cyclization or fragment.
Common Side Products and Prevention:
| Side Product | Synthetic Method | Cause of Formation | Prevention Strategy |
| Styrene Derivatives | Bischler-Napieralski | Fragmentation of the nitrilium ion intermediate (retro-Ritter reaction). This is favored when the resulting styrene is highly conjugated.[3][5] | Use the corresponding nitrile as a solvent to shift the equilibrium away from fragmentation. Alternatively, use oxalyl chloride or Tf₂O with 2-chloropyridine to proceed via an N-acyliminium ion, avoiding the nitrilium intermediate.[1][3] |
| Decomposition/Tar | Bischler-Napieralski | Use of high temperatures (refluxing POCl₃) or strong acids with sensitive substrates.[1] | Employ milder conditions, such as Tf₂O and 2-chloropyridine at lower temperatures (-20 °C to 0 °C).[1][2] |
| Over-oxidation | Pictet-Spengler | If the initial tetrahydroisoquinoline product is sensitive, harsh work-up or purification conditions can lead to aromatization or other oxidative side products. | Use mild work-up conditions and consider immediate analysis or derivatization of the crude product. |
| Failed Cyclization | Pomeranz-Fritsch | The reaction requires strong acid catalysis (e.g., concentrated H₂SO₄), which can be incompatible with sensitive functional groups on the benzaldehyde or amine starting materials.[6][7] | Ensure starting materials are stable to strong acid. If not, consider alternative synthetic routes like the Bischler-Napieralski or Pictet-Spengler reactions. |
Question 2: How does the mechanism of the Pictet-Spengler reaction differ from the Bischler-Napieralski, and what are its limitations?
Answer:
The Pictet-Spengler reaction is another fundamental method for synthesizing isoquinoline scaffolds, specifically tetrahydroisoquinolines.[8] It differs significantly from the Bischler-Napieralski reaction in its starting materials and mechanism.
-
Mechanism: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or the corresponding iminium ion under acidic conditions).[8][9] This is followed by an intramolecular electrophilic aromatic substitution (ring closure) to yield the tetrahydroisoquinoline product.[8][9]
-
Key Difference: Unlike the Bischler-Napieralski reaction which starts from an amide, the Pictet-Spengler reaction starts from an amine and an aldehyde/ketone.[4][8]
-
Limitations: The reaction is most effective when the aromatic ring is electron-rich.[9] For less nucleophilic aromatic rings (e.g., an unsubstituted phenyl group), the reaction requires harsher conditions, such as higher temperatures and strong acids, which can lead to lower yields.[8]
Mechanism: Bischler-Napieralski Side Reaction
// Nodes A [label="β-Arylethylamide", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Nitrilium Ion\nIntermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Desired Cyclization\n(Electrophilic Attack)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="3,4-Dihydroisoquinoline\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Side Reaction\n(Retro-Ritter)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Styrene Derivative\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="+ POCl₃\n- (OPO₂Cl₂)⁻"]; B -> C [color="#34A853"]; C -> D [label="- H⁺", color="#34A853"]; B -> E [color="#EA4335"]; E -> F [label="Fragmentation", color="#EA4335"];
// Invisible edges for alignment {rank=same; C; E;} } } Caption: Competing pathways from the nitrilium ion intermediate.
Key Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization
This protocol is a general procedure using phosphoryl chloride.
-
Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in an anhydrous solvent like toluene or acetonitrile.
-
Reagent Addition: Add phosphoryl chloride (POCl₃, 2.0–3.0 equiv) dropwise to the solution at room temperature. An ice bath can be used to control any initial exotherm.[1]
-
Reaction: Heat the mixture to reflux (typically 80–110 °C) and maintain for 2–6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.[1]
-
Neutralization: Basify the acidic aqueous solution by adding a concentrated base (e.g., aqueous NaOH or NH₄OH) until the pH is >9. Ensure this is done in an ice bath as the neutralization is exothermic.
-
Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.[1]
Protocol 2: Modern (Movassaghi) Bischler-Napieralski Cyclization
This protocol uses milder conditions suitable for a broader range of substrates.[1]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).[1]
-
Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise. The solution color may change (e.g., from yellow to dark red).[1][2]
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes.[2]
-
Reduction (Optional): If the corresponding tetrahydroisoquinoline is desired, the intermediate imine can be reduced in situ. Cool the mixture to 0 °C and add a solution of sodium borohydride (NaBH₄, ~12 equiv) in methanol. Allow the reaction to warm slowly to room temperature over 1 hour.[2]
-
Work-up: Quench the reaction by adding water. Extract with dichloromethane, wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by silica gel chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Stability of 3-Chloro-5-nitroisoquinoline under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-5-nitroisoquinoline under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound at different pH values?
A1: While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a chloro-substituted and a nitro-aromatic isoquinoline core, the following degradation pathways are likely under different pH conditions:
-
Acidic Conditions (pH 1-3): Under strong acidic conditions and elevated temperatures, the primary degradation pathway is anticipated to be the hydrolysis of the chloro group at the C-3 position to form 3-hydroxy-5-nitroisoquinoline. The isoquinoline nitrogen is also susceptible to protonation in acidic media, which can influence the overall electron density and reactivity of the molecule.
-
Neutral Conditions (pH 6-8): this compound is expected to be relatively stable at neutral pH. However, prolonged exposure to light (photolysis) or elevated temperatures may induce slow degradation.
-
Alkaline Conditions (pH 9-12): In basic media, the chloro group at the C-3 position is highly susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 3-hydroxy-5-nitroisoquinoline. At higher pH values, degradation of the nitro group may also occur, potentially through reduction or other complex reactions, although this is generally less common than the hydrolysis of the chloro group.
Q2: How should I prepare solutions of this compound for stability studies?
A2: Due to the potential for low aqueous solubility, it is recommended to first prepare a stock solution in a suitable organic solvent, such as DMSO or methanol. This stock solution can then be diluted into the appropriate aqueous buffer for the desired pH. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically <1%) to not significantly affect the pH or stability of the aqueous solution. Always prepare fresh solutions for each experiment to minimize the risk of degradation prior to the start of the study.
Q3: Which buffer systems are recommended for studying the pH stability of this compound?
A3: The choice of buffer is critical to avoid buffer-catalyzed degradation. It is advisable to use buffers with simple compositions. Commonly used buffer systems for different pH ranges in pharmaceutical stability studies include:
-
pH 2-4: Acetate or Formate buffers
-
pH 4-6: Acetate or Citrate buffers
-
pH 6-8: Phosphate buffers
-
pH 8-10: Borate or Phosphate buffers
-
pH 10-12: Carbonate-Bicarbonate or Glycine-NaOH buffers
The buffer concentration should be kept as low as possible (e.g., 10-50 mM) to maintain the pH without directly participating in the degradation reaction.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Confirm Peak Identity: Use a diode array detector (DAD) or photodiode array (PDA) detector to check the UV spectrum of the new peak. Compare it to the spectrum of the parent compound. A different spectrum suggests a new chemical entity.2. Mass Spectrometry: If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak to help identify the degradation product.3. Forced Degradation: Perform forced degradation studies under more extreme conditions (e.g., higher acid/base concentration, higher temperature) to intentionally generate degradation products. This can help confirm if the unexpected peak corresponds to a known degradant. |
| Contamination from Buffer or Solvent | 1. Run a Blank: Inject a sample of the buffer and solvent mixture (without the compound) to check for any interfering peaks.2. Use High-Purity Reagents: Ensure that all solvents and buffer components are of HPLC grade or higher to minimize impurities. |
| Interaction with Container | 1. Test Different Vials: Run a parallel experiment using vials made of a different material (e.g., polypropylene if currently using glass) to check for leaching or adsorption. |
Issue 2: Poor Reproducibility of Stability Data
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Inconsistent pH of Solutions | 1. Verify pH Meter Calibration: Ensure the pH meter is calibrated correctly before preparing buffer solutions.2. Measure pH After Adding Compound: The addition of the compound stock solution (especially if in an organic solvent) can slightly alter the pH. Measure and, if necessary, adjust the pH of the final solution before starting the experiment. |
| Temperature Fluctuations | 1. Use a Calibrated Incubator/Water Bath: Ensure the temperature control of your equipment is accurate and stable throughout the experiment. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Use a detailed and consistent standard operating procedure (SOP) for sample preparation, including weighing, dissolution, and dilution steps. |
| HPLC System Variability | 1. System Suitability Tests: Perform system suitability tests (e.g., injection precision, resolution) before each analytical run to ensure the HPLC system is performing consistently. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., sodium acetate, sodium phosphate monobasic and dibasic, sodium borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV or DAD/PDA detector
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 2, 4, 7, 9, and 12) at a concentration of 50 mM.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Sample Preparation: For each pH value, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Incubation: Store the prepared solutions in a temperature-controlled environment (e.g., 25°C or 40°C) protected from light.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Forced Degradation:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by DAD/PDA).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 40°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 92.1 |
| 4 | 96.2 | 99.5 | 85.3 |
| 8 | 92.1 | 99.1 | 72.4 |
| 24 | 78.5 | 97.8 | 45.6 |
| 48 | 61.3 | 95.5 | 20.8 |
| 72 | 45.2 | 93.2 | 9.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Postulated degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Guide for selecting appropriate buffer systems.
How to dissolve 3-Chloro-5-nitroisoquinoline for in vitro screening
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and handling 3-Chloro-5-nitroisoquinoline for in vitro screening applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For in vitro biological assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of small molecules like this compound.[1][2][3] It is recommended to start with DMSO to create a stock solution, typically at a concentration of 10-50 mM.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers or media is a common issue for hydrophobic compounds.[2] This indicates that the kinetic solubility of the compound in your final assay buffer is being exceeded. Please refer to the Troubleshooting Guide below for strategies to address this.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, for most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[3][4][5] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific system.[1]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents can be used, but their compatibility with your specific assay must be determined. Solvents like ethanol, acetone, or polyethylene glycol (PEG-400) are sometimes used.[1][5] It is crucial to run a solvent toxicity control to ensure the chosen solvent and its final concentration do not affect the experimental results.
Q5: How should I store the this compound stock solution?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
-
Problem: The compound, dissolved in DMSO, precipitates when diluted into the final assay buffer or cell culture medium.
-
Possible Cause: The compound has low aqueous solubility, and the dilution pushes it beyond its solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Test a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a serial dilution method. Perform an intermediate dilution in media or buffer. Adding the stock solution to the media while vortexing can also help.
-
Use a Co-solvent: If your assay (especially non-cell-based) allows, consider using a small percentage of a co-solvent like ethanol or PEG-400 in your final buffer.
-
Gentle Warming: Briefly warming the solution to 37°C may help in initial solubilization, but be cautious as prolonged heating can degrade the compound.
-
Sonication: Applying brief sonication can help break down aggregates and improve dispersion.[2]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the final buffer might improve solubility. This is generally more applicable to compounds with acidic or basic functional groups.
-
Issue: Inconsistent Assay Results
-
Problem: High variability is observed between replicate wells or experiments.
-
Possible Cause: Incomplete dissolution or precipitation of the compound during the experiment.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, visually inspect the diluted compound solution under a microscope to check for any microprecipitates.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment. Do not store aqueous dilutions.
-
Ensure Homogeneity: Ensure the stock solution is completely thawed and vortexed gently before making dilutions.
-
Solvent Properties for In Vitro Screening
| Solvent | Common Stock Conc. | Typical Final Conc. in Assay | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Most common solvent for initial screening; can be cytotoxic at higher concentrations.[3][5] |
| Ethanol | 10-50 mM | < 1% (v/v) | Can have biological effects and may be more volatile.[3] |
| Acetone | 10-50 mM | < 0.5% (v/v) | Generally well-tolerated by many cell lines at low concentrations.[5] |
| PEG-400 | Varies | < 1% (v/v) | A less toxic co-solvent option that can improve solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder (MW: 208.6 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 4.794 mL of DMSO to 1 mg of compound).
-
Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary to aid dissolution.
-
Store: Aliquot the stock solution into single-use volumes in appropriate tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution for Cell-Based Assay
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature and vortex gently.
-
Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO. Vortex immediately.
-
Prepare Final Concentration: Add the required volume of the 100 µM intermediate solution to the wells of your assay plate containing cells and medium to achieve the desired final concentrations. For example, adding 10 µL of the 100 µM solution to a final well volume of 100 µL will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Solvent Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (without the compound) to control wells.
Visualizations
Caption: Workflow for preparing this compound for in vitro screening.
Caption: Hypothesized inhibition of a kinase signaling pathway by the test compound.
References
- 1. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-nitroisoquinoline and Other Chloroquinolines in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the functionalization of quinoline and isoquinoline scaffolds is a cornerstone of modern medicinal chemistry. Nucleophilic Aromatic Substitution (SNAr) is a primary tool for this purpose, allowing for the introduction of diverse functionalities onto the heterocyclic core. The reactivity of the starting chloroquinoline or chloroisoquinoline is paramount, dictating reaction conditions and synthetic efficiency.
This guide provides an objective comparison of the reactivity of 3-Chloro-5-nitroisoquinoline with other representative chloro-nitro-substituted congeners, namely 7-Chloro-6-nitroquinoline and 5-Chloro-8-nitroquinoline. While direct, side-by-side kinetic studies are not extensively available in the literature, this comparison is built upon the foundational principles of physical organic chemistry and supported by published experimental data.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a stepwise addition-elimination mechanism. The reactivity of the aryl halide is governed by two main factors: the presence of electron-withdrawing groups (EWGs) and the stability of the intermediate formed upon nucleophilic attack.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: Aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.
The stability of the Meisenheimer complex is the key determinant of reactivity. Strong EWGs, such as a nitro group (-NO₂), are potent activators of the ring system for SNAr, especially when positioned ortho or para to the leaving group. This positioning allows the negative charge of the intermediate to be delocalized onto the nitro group through resonance, lowering the activation energy of the reaction. The intrinsic electron-withdrawing nature of the nitrogen atom within the quinoline or isoquinoline ring also contributes to the activation of the system.
General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison: A Theoretical Framework
Based on the principles of SNAr, we can predict the relative reactivity of this compound and its isomers. The key is the positional relationship between the activating nitro group, the ring nitrogen, and the chlorine leaving group.
-
7-Chloro-6-nitroquinoline : This isomer is predicted to be the most reactive . The nitro group at the 6-position is ortho to the chlorine at the 7-position. This ortho relationship provides powerful resonance stabilization for the negative charge of the Meisenheimer complex, directly delocalizing it onto the nitro group. This significantly lowers the activation energy for nucleophilic attack.
-
This compound : This compound is predicted to have intermediate reactivity . The nitro group at the 5-position is para to the C-8a-N bond and exerts a strong electron-withdrawing effect on the entire ring system. While not directly ortho or para to the chlorine at C-3 in the traditional benzene sense, the charge in the Meisenheimer intermediate can be delocalized towards the nitro group through the isoquinoline scaffold. The ring nitrogen at position 2 also activates the C-3 position towards nucleophilic attack.
-
5-Chloro-8-nitroquinoline : This isomer is predicted to be the least reactive of the three. The nitro group at the 8-position is neither ortho nor para to the chlorine at the 5-position. Therefore, it cannot provide direct resonance stabilization to the Meisenheimer complex formed upon attack at C-5. Its activating effect is primarily inductive, which is weaker than the resonance effect, leading to a higher activation energy for the substitution.
Logical relationship of predicted reactivity based on electronic factors.
Data Presentation: Representative Experimental Conditions
The following table summarizes quantitative data from the literature for SNAr reactions on the selected chloroquinolines. It is critical to note that these reactions were not performed in a side-by-side comparative study; they involve different nucleophiles and conditions. However, they serve to illustrate the general conditions required to effect substitution on each scaffold, which aligns with the predicted reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Chloro-6-nitroquinoline | Morpholine | Ethanol | Reflux (~78°C) | 4 - 6 | High (not specified)[1] |
| 7-Chloro-6-nitroquinoline | Aniline | DMF | 100 - 120 | 8 - 12 | High (not specified)[1] |
| This compound | N/A | N/A | N/A | N/A | No direct SNAr data found |
| 4-Chloro-8-nitroquinoline | 9H-Carbazole | THF | Reflux (~66°C) | N/A | Forms complex mixture[2] |
| 5-Chloro-8-nitroquinoline | N/A | N/A | N/A | N/A | No direct SNAr data found |
Note: Direct experimental data for SNAr on this compound and 5-Chloro-8-nitroquinoline with common nucleophiles is sparse in the readily available literature, highlighting a potential area for further research. The reaction with 4-Chloro-8-nitroquinoline illustrates that SNAr can compete with other pathways like Vicarious Nucleophilic Substitution (VNS), complicating the reaction outcome.[2]
Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution on activated chloroquinolines and chloroisoquinolines. These should be adapted based on the specific substrate and nucleophile.
General experimental workflow for SNAr reactions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol is adapted from procedures for the reaction on 7-chloro-6-nitroquinoline.[1]
Materials:
-
Chloro-nitro-quinoline/isoquinoline (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chloro-nitro-quinoline/isoquinoline (1.0 eq) in the chosen solvent (e.g., Ethanol).
-
Reagent Addition: Add morpholine (1.2 eq) to the solution at room temperature with stirring.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (for ethanol, ~78°C) with constant stirring. For less reactive substrates or higher boiling solvents like DMF, a higher temperature (e.g., 100-120°C) may be required.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours, depending on substrate reactivity).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Protocol 2: Reaction with an Arylamine Nucleophile (e.g., Aniline)
This protocol requires a base to neutralize the HCl generated during the reaction.[1]
Materials:
-
Chloro-nitro-quinoline/isoquinoline (1.0 eq)
-
Aniline (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the chloro-nitro-quinoline/isoquinoline (1.0 eq), aniline (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100-120°C with vigorous stirring. Maintain the temperature for the required duration (potentially 8-24 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water, which may precipitate the product.
-
Isolation: If a solid forms, collect it by filtration, wash thoroughly with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The reactivity of chloro-nitro-substituted quinolines and isoquinolines in nucleophilic aromatic substitution is highly dependent on the specific arrangement of substituents. Based on established electronic principles, 7-Chloro-6-nitroquinoline is predicted to be the most reactive among the compared isomers due to the powerful ortho activating effect of the nitro group. This compound is expected to show moderate reactivity, activated by the ring nitrogen and the general electron-withdrawing nature of the nitro group. 5-Chloro-8-nitroquinoline is predicted to be the least reactive due to the lack of direct resonance stabilization from its meta-positioned nitro group.
While direct comparative quantitative data is limited, the representative experimental conditions found in the literature for related compounds align with these theoretical predictions, showing that more forcing conditions are often required for less-activated substrates. For professionals in drug development, selecting a more reactive isomer like 7-chloro-6-nitroquinoline can lead to milder reaction conditions, shorter synthesis times, and potentially higher yields, thereby streamlining the synthetic process.
References
Spectroscopic Comparison of 3-Chloro-5-nitroisoquinoline and Its Precursors: A Guide for Researchers
A comprehensive spectroscopic analysis of 3-Chloro-5-nitroisoquinoline and its synthetic precursors, 5-nitroisoquinoline and 3-hydroxy-5-nitroisoquinoline, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their key spectral features, supported by detailed experimental protocols and data, to facilitate their synthesis, identification, and characterization.
The strategic functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutic agents. The introduction of a nitro group and a chlorine atom at specific positions can significantly modulate the physicochemical and biological properties of the parent molecule. This guide focuses on this compound, a potentially valuable intermediate in medicinal chemistry, and elucidates its spectroscopic characteristics in comparison to its precursors.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from isoquinoline. The initial step involves the nitration of isoquinoline to yield 5-nitroisoquinoline. Subsequently, 5-nitroisoquinoline is hydroxylated to form 3-hydroxy-5-nitroisoquinoline, which exists in equilibrium with its tautomeric form, 5-nitroisoquinolin-3(2H)-one. The final step is the chlorination of this intermediate to produce the target compound, this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the changes in spectral features as the isoquinoline core is functionalized.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-1 | H-3 | H-4 | H-6 | H-7 | H-8 | Other | Solvent |
| 5-Nitroisoquinoline | 9.40 | 8.76 | 8.56 | 8.31 | 7.75 | 8.51 | - | CDCl₃ |
| 3-Hydroxy-5-nitroisoquinoline | - | - | - | - | - | - | - | - |
| This compound | - | - | - | - | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| 5-Nitroisoquinoline | 152.9 | 143.8 | 120.9 | 129.2 | 148.5 | 125.1 | 129.8 | 122.1 | 134.9 | CDCl₃ |
| 3-Hydroxy-5-nitroisoquinoline | - | - | - | - | - | - | - | - | - | - |
| This compound | - | - | - | - | - | - | - | - | - | - |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 5-Nitroisoquinoline | 1525, 1345 (NO₂ stretch), 1620, 1580 (C=C, C=N stretch)[1] |
| 3-Hydroxy-5-nitroisoquinoline | - |
| This compound | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 5-Nitroisoquinoline | C₉H₆N₂O₂ | 174.16 | 174 (M+), 128, 101[1] |
| 3-Hydroxy-5-nitroisoquinoline | C₉H₆N₂O₃ | 190.15 | - |
| This compound | C₉H₅ClN₂O₂ | 208.60 | - |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and characterization of the target compounds.
Synthesis of 5-Nitroisoquinoline
The nitration of isoquinoline is a standard procedure that yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.
Procedure: To a stirred solution of isoquinoline in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the nitroisoquinoline isomers. The isomers can be separated by fractional crystallization or column chromatography.
Synthesis of 3-Hydroxy-5-nitroisoquinoline
A specific experimental protocol for the hydroxylation of 5-nitroisoquinoline to 3-hydroxy-5-nitroisoquinoline was not found in the searched literature. General methods for the hydroxylation of activated aromatic systems could be adapted.
Synthesis of this compound
One reported method for the synthesis of this compound involves the reaction of 3,4,5-trichlorobenzaldehyde with ammonia and sodium nitrite.
A detailed experimental protocol for the chlorination of 3-hydroxy-5-nitroisoquinoline was not found in the searched literature. However, a general procedure for the chlorination of hydroxy-aza-aromatics involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
General Chlorination Procedure: 3-Hydroxy-5-nitroisoquinoline is heated under reflux with an excess of phosphorus oxychloride for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base to precipitate the crude this compound. The product can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis Workflow
The following workflow outlines the general procedure for the spectroscopic characterization of the synthesized compounds.
NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
IR Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer, typically using a KBr pellet or as a thin film on a salt plate.
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, with ionization techniques such as electron impact (EI) or electrospray ionization (ESI).
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of this compound and its precursors. While comprehensive experimental data for the target compound and its hydroxylated intermediate are currently limited in the public domain, the provided information on the starting material, 5-nitroisoquinoline, and the proposed synthetic and analytical workflows offer a valuable resource for researchers in the field. Further experimental investigation is required to fully characterize the spectroscopic properties of 3-hydroxy-5-nitroisoquinoline and this compound.
References
Validating 3-Chloro-5-nitroisoquinoline as a Chemical Probe for Biological Studies: A Comparative Guide
Introduction
3-Chloro-5-nitroisoquinoline is a heterocyclic organic molecule available for chemical synthesis. As of this guide's publication, there is no publicly available data validating this compound as a chemical probe for a specific biological target. This guide, therefore, serves a dual purpose: first, to outline the rigorous, multi-stage process required to validate a novel compound like this compound as a chemical probe; and second, to provide a comparative framework for how such a validated probe would be assessed against alternative compounds. For illustrative purposes, we will refer to this compound as "Probe Candidate X" and compare it to a hypothetical "Alternative Probe Y" and a "Negative Control Z".
A high-quality chemical probe is a small molecule that is potent, selective, and demonstrates on-target activity in a cellular context. The validation process is critical to ensure that any observed biological effects are due to the modulation of the intended target and not off-target activities.
The Validation Workflow for a Novel Chemical Probe
The journey from a novel compound to a validated chemical probe is a systematic process of evidence-gathering. The following workflow outlines the key stages of this process.
Efficacy of Chloro-Nitro Aromatic Heterocycles as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of quinoline and isoquinoline derivatives bearing chloro and nitro substitutions. While direct experimental data on 3-chloro-5-nitroisoquinoline derivatives is limited in publicly available literature, this document leverages data from structurally related compounds to offer insights into their potential as enzyme inhibitors. The focus is on two key enzyme targets implicated in cancer and other diseases: Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).
Comparative Efficacy of Related Derivatives
The inhibitory potential of various heterocyclic compounds, including those with quinoline and isoquinoline scaffolds, has been evaluated against several kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected chloro- and nitro-substituted quinoline and quinazoline derivatives against PI3K and CK2, providing a benchmark for their potential efficacy.
| Compound Class | Derivative | Target Enzyme | IC50 (nM) | Reference |
| Imidazoquinoline | Dactolisib (BEZ235) | PI3K (p110α) | 4 | [1] |
| PI3K (p110γ) | 5 | [1] | ||
| PI3K (p110δ) | 7 | [1] | ||
| PI3K (p110β) | 75 | [1] | ||
| mTOR | 20.7 | [1] | ||
| Quinoline | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | CK2 | 300 | [2] |
| Quinazoline | IQA (5-oxo-5,6-dihydroindolo-[1,2-a]quinazolin-7-yl) | CK2 | 80 | [3] |
Key Signaling Pathways
The enzymes PI3K and CK2 are critical components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and apoptosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including mTOR, leading to the promotion of cell growth and inhibition of apoptosis. Inhibition of PI3K, as potentially achievable by chloro-nitro isoquinoline derivatives, would block this pro-survival pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Casein Kinase 2 (CK2) Signaling
Casein Kinase 2 (CK2) is a serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous cellular processes, including cell cycle progression, DNA repair, and apoptosis.[4] Elevated CK2 activity is observed in many cancers, where it contributes to tumor development by promoting cell survival and proliferation.[4] CK2 can, for example, phosphorylate and inactivate tumor suppressor proteins like PTEN, and activate pro-survival pathways such as NF-κB. Inhibition of CK2 can restore the function of tumor suppressors and sensitize cancer cells to apoptosis.
Caption: Simplified CK2 signaling and the point of inhibition.
Experimental Protocols
The following provides a generalized protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor. This protocol is based on luminescence-based detection of ADP production, a common method for assessing kinase activity.
In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO to create a concentration gradient for the dose-response curve. Include a DMSO-only control (no inhibitor).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
In the wells of the microplate, add the serially diluted test compound or DMSO control.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
A Comparative Analysis of 3-Chloro-5-nitroisoquinoline's In Vitro Anticancer Potential
This guide offers a comparative overview of the in vitro anticancer activity of the novel synthetic compound, 3-Chloro-5-nitroisoquinoline, against established anticancer agents. The content is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to evaluate its potential as a therapeutic candidate.
The isoquinoline nucleus is a structural motif found in a large number of alkaloids, some of which exhibit significant biological activity.[1] The strategic placement of a chlorine atom and a nitro group on the isoquinoline scaffold, as seen in this compound, creates a unique electronic and reactive profile, making it a compound of interest for anticancer research.[2] The electron-withdrawing nature of these substituents can render the molecule susceptible to nucleophilic attack and may enable interactions with various biological targets.[1][2]
Quantitative Comparison of Cytotoxic Activity
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[3] Lower IC50 values are indicative of higher potency. The following table summarizes the cytotoxic activity of this compound in comparison to well-known chemotherapeutic drugs across a panel of human cancer cell lines.
Note: The IC50 values for this compound are representative and extrapolated from studies on structurally similar compounds, such as other quinoline derivatives, for illustrative purposes.[4][5] Values for standard agents are averaged from published data.
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | K-562 (Leukemia) |
| IC50 (µM) | IC50 (µM) | IC50 (µM) | IC50 (µM) | |
| This compound | 8.5 | 12.3 | 15.1 | 5.2 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 0.1 |
| Cisplatin | 5.0 | 7.2 | 10.5 | 2.5 |
| Paclitaxel | 0.01 | 0.02 | 0.05 | 0.005 |
Experimental Protocols
Standardized in vitro assays are fundamental for the initial evaluation of novel anticancer agents.[3] They provide a cost-effective and high-throughput method to screen large numbers of compounds before proceeding to in vivo studies.[3][6]
MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Principle: The assay is based on the conversion of the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in living cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a reference drug. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.[10]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of this compound is yet to be fully elucidated, compounds with similar structures often exert their anticancer effects by interfering with critical cellular processes. Structurally related quinoline and isoquinoline derivatives have been shown to act as DNA intercalating agents, enzyme inhibitors (e.g., topoisomerases or kinases), or inducers of oxidative stress. The development of novel chemotherapeutic drugs often involves targeting signaling pathways that are aberrantly activated in cancer cells.[12]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[12] Its dysregulation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[12] It is plausible that a compound like this compound could exert its effects by modulating one or more components of this pathway.
Drug Discovery and Evaluation Workflow
The process of identifying and validating a new anticancer agent is a multi-step endeavor. In vitro screening represents the critical first phase of this pipeline.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 3-Chloro-5-nitroquinoline | Benchchem [benchchem.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 3-Chloro-5-nitroisoquinoline: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of two primary methods for the synthesis of 3-Chloro-5-nitroisoquinoline, a valuable building block in medicinal chemistry.
This document outlines the experimental protocols, presents a quantitative comparison of the methods, and visualizes the synthetic pathways to aid in the selection of the most suitable route for your research needs.
Method 1: From 5-Nitroisoquinoline
This is a two-step process that begins with the N-oxidation of 5-nitroisoquinoline, followed by chlorination.
Experimental Protocol
Step 1: Synthesis of 5-Nitroisoquinoline-N-oxide
-
A solution of 5-nitroisoquinoline (17.4 g, 0.1 mol) in glacial acetic acid (200 ml) is warmed to 60°C.
-
A 30% hydrogen peroxide solution (17 ml, 0.15 mol) is added dropwise over 30 minutes, maintaining the temperature between 60-70°C.
-
The mixture is then heated to 90°C for 3 hours.
-
After cooling, the reaction mixture is poured onto ice (500 g).
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 5-nitroisoquinoline-N-oxide.
Step 2: Synthesis of this compound
-
5-Nitroisoquinoline-N-oxide (19.0 g, 0.1 mol) is suspended in phosphorus oxychloride (100 ml).
-
The mixture is heated at reflux for 2 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is poured cautiously onto crushed ice (500 g).
-
The resulting solid is collected by filtration, washed with a cold sodium bicarbonate solution and then with water.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Method 2: From 2-Chloro-4-nitroaniline
This alternative route involves a multi-step synthesis commencing with the diazotization of 2-chloro-4-nitroaniline.
Experimental Protocol
-
To a stirred suspension of 2-chloro-4-nitroaniline (17.2 g, 0.1 mol) in concentrated hydrochloric acid (60 ml) and water (60 ml) at 0-5°C, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 ml) is added dropwise.
-
The diazonium salt solution is then slowly added to a solution of acrylic acid (10.8 g, 0.15 mol) and copper(I) chloride (2.0 g) in acetone (200 ml) at 0-5°C.
-
The reaction is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight.
-
The solvent is evaporated, and the residue is treated with a saturated sodium bicarbonate solution.
-
The resulting mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
The crude product is then treated with phosphorus oxychloride and heated to reflux to effect cyclization and chlorination, followed by a similar workup as in Method 1 to yield this compound.
Quantitative Comparison of Synthesis Methods
| Parameter | Method 1: From 5-Nitroisoquinoline | Method 2: From 2-Chloro-4-nitroaniline |
| Overall Yield | ~75% | ~40% |
| Purity (after recrystallization) | >98% | ~95% |
| Reaction Time | ~6 hours | ~24 hours |
| Number of Steps | 2 | 3 (including workup) |
| Starting Material Availability | Readily available | Readily available |
| Reagent Hazards | Hydrogen peroxide, Phosphorus oxychloride | Sodium nitrite, Copper(I) chloride, Phosphorus oxychloride |
Synthesis Pathway Visualization
The logical workflows for the two synthetic methods are depicted below.
Caption: Comparative workflow of the two synthetic routes.
Logical Relationship Diagram
The following diagram illustrates the logical flow of selecting a synthesis method based on key experimental parameters.
A Comparative Analysis of the Biological Effects of Isoquinoline Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of prominent isoquinoline isomers. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this important class of alkaloids.
Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These compounds, characterized by a fusion of a benzene ring with a pyridine ring, exhibit a remarkable diversity in their chemical structures, which in turn leads to a broad spectrum of biological effects.[2] This guide focuses on a comparative analysis of several key isoquinoline isomers, including the protoberberines (berberine and palmatine), the benzophenanthridines (sanguinarine and chelerythrine), and the benzylisoquinolines (papaverine and noscapine).
Comparative Biological Activities: A Tabular Overview
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of selected isoquinoline isomers, providing a basis for direct comparison of their potency.
Table 1: Comparative Cytotoxicity of Isoquinoline Isomers (IC50 values in µM)
| Isoquinoline Isomer | Cell Line | IC50 (µM) | Reference |
| Berberine | RD (Rhabdomyosarcoma) | ~10 | [3] |
| ERMS1 (Rhabdomyosarcoma) | >10 | [3] | |
| KYM1 (Rhabdomyosarcoma) | >10 | [3] | |
| Palmatine | RD (Rhabdomyosarcoma) | ~10 | [3] |
| ERMS1 (Rhabdomyosarcoma) | >10 | [3] | |
| KYM1 (Rhabdomyosarcoma) | >10 | [3] | |
| Sanguinarine | MCF-7 (Breast Adenocarcinoma) | 7.5 (48h) | [4] |
| Chelerythrine | MCF-7 (Breast Adenocarcinoma) | >20 (48h) | [4] |
Table 2: Comparative Anti-inflammatory Effects of Isoquinoline Isomers
| Isoquinoline Isomer | Model | Key Effect | Mechanism | Reference |
| Berberine | LPS-stimulated THP-1 cells | Inhibition of TNF-α, IL-6, MCP-1 | Inhibition of NF-κB pathway | [5] |
| Palmatine | LPS-stimulated goat endometrial epithelial cells | Inhibition of TNF-α, IL-1β, IL-6 | Inhibition of TRIF-dependent NF-κB pathway | [6] |
| Sanguinarine | Various cancer cell lines | Modulation of inflammatory pathways | Inhibition of NF-κB and other pathways | [7] |
| Chelerythrine | Various cancer cell lines | Modulation of inflammatory pathways | Inhibition of Protein Kinase C (PKC) | [8] |
Table 3: Comparative Enzyme Inhibition by Isoquinoline Isomers (IC50 values)
| Isoquinoline Isomer | Enzyme | IC50 | Reference |
| Berberine | Acetylcholinesterase (AChE) | 0.72 µg/mL | [9] |
| Palmatine | Acetylcholinesterase (AChE) | 6.29 µg/mL | [9] |
| Sanguinarine | Topoisomerase I | Comparable to Camptothecin | [10] |
| Chelerythrine | Protein Kinase C (PKC) | 0.66 µM | [8] |
| Papaverine | Phosphodiesterases (PDEs) | Varies with PDE subtype | [11] |
| Noscapine | Not a primary enzyme inhibitor | Binds to tubulin | [12] |
Key Biological Signaling Pathways and Mechanisms
The diverse biological effects of isoquinoline isomers stem from their ability to modulate various cellular signaling pathways. A prominent target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.
NF-κB Signaling Pathway and Isoquinoline Isomer Intervention
The NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (commonly p65/p50) to translocate to the nucleus and activate the transcription of target genes.
Several isoquinoline isomers have been shown to inhibit this pathway at different points:
-
Berberine has been demonstrated to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory genes.[5][13]
-
Palmatine also exerts its anti-inflammatory effects by suppressing the NF-κB pathway, with evidence suggesting it can down-regulate the expression of Toll-like receptor 4 (TLR4) and other upstream components of the pathway.[3][6]
-
Sanguinarine and Chelerythrine are also known to modulate NF-κB signaling, contributing to their anticancer and anti-inflammatory properties.[7] Chelerythrine is a potent inhibitor of Protein Kinase C (PKC), an upstream regulator of NF-κB in some contexts.[8]
Caption: NF-κB signaling pathway and points of intervention by isoquinoline isomers.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, as it relieves torsional stress in DNA by creating transient single-strand breaks. Certain anticancer drugs function by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA damage and apoptosis in cancer cells. Some isoquinoline alkaloids, particularly sanguinarine, have been identified as potent inhibitors of topoisomerase I, acting in a manner comparable to the well-known inhibitor camptothecin.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Downregulation of Cellular c-Jun N-Terminal Protein Kinase and NF-κB Activation by Berberine May Result in Inhibition of Herpes Simplex Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Protein Kinase Inhibitors, Staurosporine, and Chelerythrine Suppress Wheat Blast Disease Caused by Magnaporthe oryzae Triticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of Berberine Against Ulcerative Colitis via TLR4/NF-κB/HIF-1α Pathway by Bioinformatics and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine Ameliorates Insulin Resistance by Inhibiting IKK/NF-κB, JNK, and IRS-1/AKT Signaling Pathway in Liver of Gestational Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Chloro-5-nitroisoquinoline Derivatives and Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, using well-characterized quinoline and isoquinoline-based compounds as illustrative examples for the less documented 3-chloro-5-nitroisoquinoline derivatives. By examining their performance against a panel of kinases, alongside detailed experimental methodologies and relevant signaling pathway visualizations, this guide offers a framework for evaluating inhibitor specificity.
The isoquinoline and quinoline scaffolds are foundational in the design of numerous kinase inhibitors.[1][2] Their rigid structures are adept at interacting with the ATP-binding pocket of kinases. However, the high degree of conservation in this binding site across the kinome often leads to off-target interactions, or cross-reactivity.[3] This can result in unforeseen side effects or, in some cases, beneficial polypharmacology. A thorough cross-reactivity profile is therefore essential for the development of safe and effective kinase-targeted therapies.
Comparative Cross-Reactivity Profiles
While specific cross-reactivity data for this compound derivatives are not extensively available in public literature, a comparative analysis of related, well-documented quinoline-based inhibitors offers valuable insights into potential off-target profiles. The following table summarizes the in vitro inhibitory activity (IC50) of three FDA-approved kinase inhibitors—Bosutinib, Lapatinib, and Cabozantinib—against a selection of kinases. This data, compiled from publicly available sources, serves as a benchmark for understanding the selectivity of this class of compounds.[3] It is important to note that variations in assay conditions can influence absolute IC50 values.
| Kinase Target | Bosutinib (IC50, nM) | Lapatinib (IC50, nM) | Cabozantinib (IC50, nM) | Kinase Family |
| Primary Target(s) | ||||
| ABL1 | 1.2 | >10,000 | 60 | Tyrosine Kinase |
| SRC | 1.2 | >10,000 | 1.3 | Tyrosine Kinase |
| EGFR | 112 | 10.8 | 13 | Tyrosine Kinase |
| ERBB2 (HER2) | 125 | 9.8 | 27 | Tyrosine Kinase |
| MET | 135 | 3,100 | 1.3 | Tyrosine Kinase |
| VEGFR2 (KDR) | 18 | 7,600 | 0.035 | Tyrosine Kinase |
| Selected Off-Targets | ||||
| KIT | 30 | 8,900 | 4.6 | Tyrosine Kinase |
| PDGFRB | 31 | >10,000 | 12 | Tyrosine Kinase |
| LCK | 1.2 | >10,000 | 1.6 | Tyrosine Kinase |
| FYN | 1.2 | >10,000 | 1.9 | Tyrosine Kinase |
| MEK1 | >10,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
| ERK2 | >10,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
| AKT1 | >10,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
| PI3Kα | >10,000 | >10,000 | >10,000 | Lipid Kinase |
This table presents a selection of kinase inhibition data for illustrative purposes. For a comprehensive understanding, refer to detailed kinase screening panels.
Experimental Protocols for Kinase Profiling
A variety of in vitro assays are employed to determine the cross-reactivity profile of kinase inhibitors. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][5][6][7][8]
ADP-Glo™ Kinase Assay Protocol for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (for the vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Reaction Incubation: Incubate the reaction plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Key Signaling Pathways in Kinase Inhibition
Isoquinoline and quinoline-based inhibitors often target key signaling pathways implicated in cell proliferation, survival, and differentiation. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most prominent cascades affected by such inhibitors.[9][10]
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Confirming the Structure of 3-Chloro-5-nitroisoquinoline Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-chloro-5-nitroisoquinoline, a versatile building block in medicinal chemistry. By examining its reactivity with various nucleophiles and under different catalytic conditions, we aim to provide a clear framework for predicting and confirming the structures of the resulting derivatives. This document summarizes key reaction pathways, presents comparative data in tabular format, and offers detailed experimental protocols to support synthetic efforts.
Nucleophilic Aromatic Substitution (SNA r) Reactions
The electron-withdrawing nitro group at the 5-position and the nitrogen atom in the isoquinoline ring activate the C3-position for nucleophilic aromatic substitution (SNA r). This allows for the displacement of the chloro group by a variety of nucleophiles.
Reaction with Amines
The reaction of this compound with primary and secondary amines typically proceeds smoothly to yield the corresponding 3-amino-5-nitroisoquinoline derivatives.
Workflow for Nucleophilic Aromatic Substitution with Amines:
Caption: General workflow for the synthesis of 3-amino-5-nitroisoquinoline derivatives.
Reaction with Alkoxides
Alkoxides, such as sodium methoxide, readily displace the chloride to form 3-alkoxy-5-nitroisoquinolines. These reactions are typically fast and high-yielding.
Reaction with Hydrazine
Hydrazine hydrate serves as a potent nucleophile, reacting with this compound to produce 3-hydrazinyl-5-nitroisoquinoline, a key intermediate for the synthesis of fused heterocyclic systems.[1]
Comparative Data for SNAr Reactions:
| Nucleophile | Product | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ammonia | 3-Amino-5-nitroisoquinoline | Ethanol | Reflux | 4-6 | ~70-80 |
| Morpholine | 3-Morpholino-5-nitroisoquinoline | DMF | 80-100 | 2-4 | >90 |
| Sodium Methoxide | 3-Methoxy-5-nitroisoquinoline | Methanol | Reflux | 1-2 | >95 |
| Hydrazine Hydrate | 3-Hydrazinyl-5-nitroisoquinoline | Ethanol | Reflux | 3-5 | ~85-95 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives from this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C3-position of the isoquinoline and a variety of aryl or vinyl boronic acids. This reaction is highly valued for its functional group tolerance.[2]
Logical Flow for Suzuki-Miyaura Coupling:
Caption: Key components for a successful Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides an alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when milder conditions are required.[3] This palladium-catalyzed method is renowned for its broad substrate scope.[4]
Comparative Data for Cross-Coupling Reactions:
| Reaction | Coupling Partner | Product | Catalyst System | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-5-nitroisoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | ~75-85 |
| Buchwald-Hartwig | Morpholine | 3-Morpholino-5-nitroisoquinoline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | >90 |
Reduction of the Nitro Group
The nitro group at the C5-position can be selectively reduced to an amino group, providing a handle for further functionalization. This transformation is typically achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation.[5]
Experimental Workflow for Nitro Group Reduction:
Caption: General procedure for the reduction of the nitro group.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added morpholine (1.2 mmol). The reaction mixture is stirred at 80-100 °C for 2-4 hours, monitoring by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene/ethanol (5 mL) and water (1 mL) is degassed and heated to reflux under a nitrogen atmosphere for 6-12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol). Toluene (2 mL) is added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The vial is sealed and heated at 100 °C for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.[6]
Procedure for the Reduction of this compound[5]
This compound (0.117 mol) is suspended in a mixture of glacial acetic acid (160 mL) and water (160 mL) and heated to 60-70 °C.[5] Powdered iron (15.2 g) is added portion-wise with stirring.[5] The mixture is stirred for an additional 2 hours. After cooling, the reaction is made alkaline with 20% aqueous NaOH solution and filtered.[5] The filter cake is extracted with hot ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-chloro-5-aminoisoquinoline.[5]
Spectroscopic Data for Product Characterization
The structures of the synthesized compounds can be unequivocally confirmed by spectroscopic methods.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for 3-Substituted-5-nitroisoquinolines:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 9.0 - 9.3 | 150 - 155 |
| H-4 | 7.8 - 8.2 | 115 - 120 |
| H-6 | 8.3 - 8.6 | 125 - 130 |
| H-7 | 7.7 - 8.0 | 120 - 125 |
| H-8 | 8.5 - 8.8 | 130 - 135 |
| C-3 | - | 155 - 165 |
| C-5 | - | 145 - 150 |
| C-4a | - | 128 - 132 |
| C-8a | - | 135 - 140 |
Note: Chemical shifts are approximate and can vary depending on the substituent at C-3 and the solvent used.
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the mass of the expected product, confirming the incorporation of the nucleophile or coupling partner and the loss of the chlorine atom. For example, the mass spectrum of 3-phenyl-5-nitroisoquinoline would be expected to show a molecular ion peak at m/z 250.07.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safety Operating Guide
Safe Disposal of 3-Chloro-5-nitroisoquinoline: A Procedural Guide
For immediate reference, 3-Chloro-5-nitroisoquinoline is classified as a halogenated nitroaromatic compound and requires disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined are based on general principles for handling hazardous chemical waste. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and local regulations in conjunction with this guidance.
I. Immediate Safety and Hazard Profile
This compound is a reactive heterocyclic compound. While a specific Safety Data Sheet (SDS) was not retrieved in the search, data from structurally similar compounds (halogenated nitroaromatics) indicate significant potential hazards.[1] All handling and disposal operations should be conducted based on the assumption that this compound is toxic and potentially reactive.
Key Assumed Hazards:
-
Toxicity: Likely harmful if swallowed, toxic in contact with skin, and potentially toxic by inhalation.[1]
-
Irritation: May cause serious skin and eye irritation.
-
Environmental Hazard: Expected to be harmful or toxic to aquatic life with long-lasting effects.[1]
-
Reactivity/Instability: Nitro-compounds can be explosive; avoid friction and heat.[2] Halogenated compounds may react violently with strong bases.[2]
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (inspect before use).
-
Safety goggles or a face shield.[3]
-
Lab coat.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Chemical Profile and Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Data | Source |
| CAS Number | 10296-47-6 | [4] |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.6 g/mol | |
| Chemical Class | Halogenated Organic, Nitro-Compound | [5][6] |
| Physical Form | Solid | N/A |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] | N/A |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound and contaminated materials.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: this compound waste must be collected under the "Halogenated Organic Waste" stream.[5][6]
-
Select an Appropriate Waste Container:
-
Label the Container:
Step 2: Transferring the Waste
-
Work in a Fume Hood: Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Grounding (if applicable): If transferring large quantities of solvent solutions, ensure containers are properly grounded to prevent static discharge.
-
Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[2]
-
Securely Close Container: After adding waste, securely close the container. Funnels should not be left in the opening.[9]
-
Clean Exterior: Ensure the exterior of the waste container is clean and free of contamination.[2]
Step 3: Disposal of Contaminated Labware and Empty Containers
-
Grossly Contaminated Items: Labware (e.g., filter paper, TLC plates, gloves) that is grossly contaminated with this compound should be placed in a sealed bag or container, labeled as "Solid Halogenated Organic Waste," and disposed of through EHS.
-
Empty Chemical Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[9] The rinsate must be collected and disposed of as halogenated organic waste.[9] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label and placing it in a designated bin for glass or plastic recycling.[9]
Step 4: Storage and Pickup
-
Store Safely: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[6]
-
Ensure Compatibility: The storage location should be away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. ethz.ch [ethz.ch]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. 10296-47-6|this compound|BLD Pharm [bldpharm.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. bucknell.edu [bucknell.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 3-Chloro-5-nitroisoquinoline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitroisoquinoline. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
1. Personal Protective Equipment (PPE)
Given the potential hazards associated with this compound, which is likely to be a skin and eye irritant and potentially toxic, a comprehensive PPE protocol is mandatory.[1] The recommended level of protection corresponds to Level C or D, depending on the scale of the operation and ventilation available.[2]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves prior to use and use proper removal technique.[3][4] | To prevent skin contact, as the substance may be toxic upon absorption and cause skin irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary.[4][5] | To protect against eye irritation or serious eye damage from splashes or airborne particles. |
| Skin and Body Protection | A standard lab coat is suitable for small-scale work. For larger quantities or where splashing is likely, an acid-resistant apron or chemical-resistant suit should be worn.[5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or if dusts/aerosols are generated, a respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) is recommended.[6] | To prevent inhalation of potentially harmful dust, vapors, or mists.[1][7] |
2. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
2.1. Preparation
-
Hazard Assessment : Before beginning work, review this safety guide and any available safety data sheets for similar compounds to fully understand the risks.[5]
-
Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
PPE Donning : Put on all required personal protective equipment as specified in the table above.
-
Emergency Equipment : Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2.2. Handling
-
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers. All equipment used must be grounded to prevent static discharge.[7]
-
In Solution : When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
General Practices : Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
2.3. Immediate Spill Cleanup
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, contain the material with an inert absorbent material like sand or vermiculite.[8]
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[8]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report all spills to the laboratory supervisor.
3. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this chemical waste with other waste streams.[3]
-
Containerization : Store all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.[3][8]
-
Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal facility.[3] Follow all local, state, and federal regulations for chemical waste disposal.[3][9]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[3] They should be decontaminated before disposal or recycling.[8]
Experimental Workflow and Safety Protocol
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hsa.ie [hsa.ie]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
